Product packaging for Darusentan(Cat. No.:CAS No. 171714-84-4)

Darusentan

Numéro de catalogue: B1669833
Numéro CAS: 171714-84-4
Poids moléculaire: 410.4 g/mol
Clé InChI: FEJVSJIALLTFRP-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Darusentan is a selective endothelin ETA receptor antagonist. It is being evaluated as a treatment for congestive heart failure and hypertension.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O6 B1669833 Darusentan CAS No. 171714-84-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJVSJIALLTFRP-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057664
Record name Darusentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171714-84-4
Record name Darusentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171714-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darusentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171714844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darusentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darusentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARUSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JD57L6RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Darusentan: A Technical Overview of its Endothelin-A Receptor Selectivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular diseases, notably resistant hypertension. This technical guide provides an in-depth analysis of this compound's interaction with endothelin receptors, focusing on its binding affinity, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize these properties are also presented to aid in the design and interpretation of related research.

Data Presentation: Binding Affinity and Selectivity

This compound exhibits a high affinity for the human ETA receptor with significant selectivity over the endothelin-B (ETB) receptor. This selectivity is a key characteristic, as it allows for the specific blockade of ETA-mediated vasoconstriction while potentially preserving the vasodilatory and clearance functions of the ETB receptor.[1] The binding affinities, typically expressed as the inhibition constant (Ki), have been determined in various studies, primarily through competitive radioligand binding assays.

Receptor SubtypeLigandPreparationKi (nmol/L)Selectivity (ETA/ETB)Reference
Human ETAThis compoundRecombinant1.4~131-fold[2]
Human ETBThis compoundRecombinant184[2]
Rat ETA(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13Not specified in this study, but ETA is the predominant subtype (>95%)[3]

Note: Ki is the inhibition constant and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The (S)-enantiomer of this compound is the active form, while the (R)-enantiomer shows no significant binding activity.[3]

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of this compound for ETA and ETB receptors.

Materials:

  • Radioligand: [125I]-Endothelin-1 ([125I]ET-1)

  • Receptor Source: Membranes from cells expressing recombinant human ETA or ETB receptors, or from tissues with high receptor density (e.g., rat aortic vascular smooth muscle cells for ETA).[3]

  • Test Compound: this compound (various concentrations)

  • Non-specific Binding Control: A high concentration of unlabeled endothelin-1 (e.g., 1 µM)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of typically 250 µL:

    • Receptor membranes (e.g., 50-120 µg protein for tissue membranes).[3]

    • A fixed concentration of [125I]ET-1 (typically at or below its Kd value).

    • Increasing concentrations of this compound or the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[3]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts in the presence of excess unlabeled ET-1) from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Mix Membranes, [125I]ET-1, and this compound prep_membranes->mix_components prep_reagents Prepare Radioligand and this compound Dilutions prep_reagents->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity calculate_specific_binding Calculate Specific Binding count_radioactivity->calculate_specific_binding plot_curve Plot Competition Curve calculate_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki

Radioligand Competition Binding Assay Workflow
Functional Assays

ETA receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates. This assay measures the ability of this compound to inhibit ET-1-induced IP accumulation.

Objective: To assess the functional antagonism of this compound at the ETA receptor.

Materials:

  • Cell Line: Cultured cells expressing ETA receptors (e.g., rat aortic vascular smooth muscle cells).[3]

  • Labeling Agent: myo-[3H]inositol

  • Stimulant: Endothelin-1 (ET-1)

  • Test Compound: this compound

  • Lysis Buffer

  • Anion Exchange Chromatography Columns

  • Scintillation Counter

Procedure:

  • Cell Culture and Labeling: Plate cells and allow them to adhere. Label the cells by incubating them with myo-[3H]inositol in an inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-treatment: Pre-incubate the labeled cells with various concentrations of this compound for a defined period.

  • Stimulation: Add ET-1 to the cells and incubate for a short period (e.g., 30 minutes) to stimulate IP production.

  • Lysis and Extraction: Stop the reaction and lyse the cells. Extract the soluble inositol phosphates.

  • Separation: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the concentration of ET-1 in the presence and absence of this compound. This allows for the determination of the antagonist's potency.

Activation of the ETA receptor leads to an increase in intracellular calcium concentration ([Ca2+]i), primarily through IP3-mediated release from intracellular stores. This assay measures this compound's ability to block this ET-1-induced calcium flux.

Objective: To measure the inhibitory effect of this compound on ET-1-induced calcium signaling.

Materials:

  • Cell Line: Cells expressing ETA receptors.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Stimulant: Endothelin-1 (ET-1)

  • Test Compound: this compound

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescence Plate Reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Incubate the cells with Fluo-4 AM dye solution in the dark at 37°C for approximately 1 hour. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Stimulation: Inject a solution of ET-1 into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. Plot the response against the ET-1 concentration in the presence and absence of different concentrations of this compound to determine the antagonist's potency.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Cells load_dye Load Cells with Fluo-4 AM plate_cells->load_dye pre_treat Pre-treat with this compound load_dye->pre_treat measure_baseline Measure Baseline Fluorescence pre_treat->measure_baseline inject_agonist Inject ET-1 and Record Fluorescence measure_baseline->inject_agonist quantify_response Quantify Calcium Response inject_agonist->quantify_response plot_curves Plot Dose-Response Curves quantify_response->plot_curves determine_potency Determine Antagonist Potency plot_curves->determine_potency

Intracellular Calcium Mobilization Assay Workflow

The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Objective: To quantify the functional potency of this compound as a competitive antagonist.

Methodology: This is typically determined using an ex vivo functional assay, such as measuring the contraction of isolated vascular tissue (e.g., endothelium-denuded rat aortic rings).[3]

Procedure:

  • Tissue Preparation: Isolate rat aortic rings and mount them in an organ bath containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Control Curve: Generate a cumulative concentration-response curve for the agonist (ET-1) to establish the baseline contractile response.

  • Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of this compound for a specified period.

  • Antagonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for ET-1.

  • Repeat: Repeat steps 4 and 5 with several different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of ET-1 in the presence of the antagonist to the EC50 of ET-1 in the absence of the antagonist).

    • Plot the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The x-intercept of the resulting linear regression is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

ETA Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of this pathway by endothelin-1 leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction and cell proliferation.

Key Steps in the Pathway:

  • Ligand Binding: Endothelin-1 (ET-1) binds to the ETA receptor on the cell surface.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects:

    • The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction (vasoconstriction).

    • PKC and other signaling intermediates can activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth, proliferation, and inflammation.

This compound, as a competitive antagonist, binds to the ETA receptor and prevents ET-1 from initiating this signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds and Activates This compound This compound This compound->ETAR Binds and Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_store Ca2+ (stored) ER->Ca2_store Contains Ca2_cyto Ca2+ (cytosolic) Ca2_store->Ca2_cyto Releases Ca2_cyto->PKC Co-activates Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to MAPK MAPK Pathway PKC->MAPK Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to Proliferation Cell Proliferation / Inflammation MAPK->Proliferation Leads to

ETA Receptor Signaling Pathway and Point of this compound Inhibition

Conclusion

This compound is a highly selective ETA receptor antagonist with a strong binding affinity. Its mechanism of action involves the competitive inhibition of endothelin-1 binding to the ETA receptor, thereby blocking the downstream Gq-mediated signaling cascade that leads to vasoconstriction and other pathological processes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other endothelin receptor modulators, which are crucial for the development of targeted therapies for cardiovascular diseases.

References

Darusentan's Role in the Endothelin-1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of cardiovascular diseases, particularly hypertension.[1] Its effects are mediated through two G protein-coupled receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB) receptors.[2] Darusentan is a highly selective ETA receptor antagonist that has been investigated as a therapeutic agent for resistant hypertension, a condition where blood pressure remains elevated despite treatment with multiple antihypertensive drugs.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action within the ET-1 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Endothelin-1 Signaling Pathway

The ET-1 signaling cascade is initiated by the production of ET-1 from its precursor, big ET-1, by the endothelin-converting enzyme (ECE).[3][5] ET-1 then binds to ETA and ETB receptors on various cell types, primarily vascular smooth muscle cells (VSMCs) and endothelial cells.

  • ETA Receptors: Predominantly located on VSMCs, the activation of ETA receptors by ET-1 triggers a signaling cascade that leads to potent and sustained vasoconstriction.[6][7] This is the primary pathway targeted by this compound.

  • ETB Receptors: These receptors have a dual role. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation.[2][6] However, ETB receptors are also present on VSMCs, where their activation can contribute to vasoconstriction.[8][9]

The signaling pathway downstream of ETA receptor activation in VSMCs involves the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[3][10] The elevated intracellular Ca2+ concentration, along with the activation of other signaling molecules, ultimately leads to smooth muscle contraction and vasoconstriction.

Endothelin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE Converted by ET1_endo ET-1 ECE->ET1_endo to ETB_endo ETB Receptor ET1_endo->ETB_endo Binds to ET1_vsmc ET-1 NO_PGI2 NO, PGI2 Production ETB_endo->NO_PGI2 Activates Vasodilation Vasodilation NO_PGI2->Vasodilation Leads to ETA ETA Receptor This compound This compound Gq11 Gq/11 PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG Ca2 [Ca2+]i ↑ PKC PKC Contraction Vasoconstriction & Proliferation

Caption: this compound selectively blocks the ETA receptor on vascular smooth muscle cells.

Quantitative Data for this compound

This compound exhibits high selectivity and affinity for the ETA receptor. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Data
ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki)
ETA Receptor1.4 nMHuman[12][13]
ETB Receptor184 nMHuman[12][13]
ETA Receptor13 nMRat Aortic Vascular Smooth Muscle Cells[14][15]
Selectivity
ETB/ETA Ratio~131Human[12][13]
Functional Activity
pA28.1Isolated Rat Aortic Rings[14][15]
Table 2: Clinical Efficacy in Resistant Hypertension (Phase II Study - DAR-201)
Dose of this compoundChange in Systolic BP (mmHg) vs. PlaceboChange in Diastolic BP (mmHg) vs. PlaceboReference
10 mg--[6][16]
50 mgStatistically significant reductionStatistically significant reduction[6]
100 mgStatistically significant reductionStatistically significant reduction[6]
150 mgStatistically significant reductionStatistically significant reduction[6]
300 mg-11.5-6.3[6][16]
Table 3: Clinical Efficacy in Resistant Hypertension (Phase III Study - DAR-311/DORADO)
Dose of this compoundChange in Systolic BP (mmHg) vs. PlaceboChange in Diastolic BP (mmHg) vs. PlaceboReference
50 mg-7.9-4.8[17][18]
100 mg-9.5-4.6[17][18]
300 mg-9.5-5.4[17][18]

Note: The DAR-312 (DORADO-AC) Phase III study did not meet its primary efficacy endpoints compared to placebo.[19][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors.

  • Radiolabeled endothelin-1 ([125I]-ET-1).

  • This compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are analyzed using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of a second messenger, inositol phosphate.

Objective: To assess the functional antagonism of this compound at the ETA receptor.

Materials:

  • Cultured cells expressing the ETA receptor (e.g., rat aortic vascular smooth muscle cells).

  • [3H]-myo-inositol.

  • ET-1 (agonist).

  • This compound at various concentrations.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Label the cells by incubating them with [3H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.

  • Pre-incubate the labeled cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of ET-1 in the presence of LiCl.

  • Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).

  • Elute the [3H]-inositol phosphates and quantify the radioactivity by scintillation counting.

  • The potency of this compound as an antagonist is determined by its ability to inhibit the ET-1-induced IP accumulation, and the pA2 value can be calculated.[15][21]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., IP Accumulation) cluster_tissue Isolated Tissue Assay (e.g., Aortic Rings) b1 Incubate membranes with [125I]-ET-1 & this compound b2 Filter to separate bound & free ligand b1->b2 b3 Measure radioactivity b2->b3 b4 Calculate Ki b3->b4 f1 Label cells with [3H]-myo-inositol f2 Pre-incubate with this compound f1->f2 f3 Stimulate with ET-1 f2->f3 f4 Isolate & quantify [3H]-inositol phosphates f3->f4 f5 Calculate pA2 f4->f5 t1 Mount isolated aortic rings t2 Pre-incubate with this compound t1->t2 t3 Induce contraction with ET-1 t2->t3 t4 Measure isometric tension t3->t4 t5 Determine functional antagonism t4->t5 start Start: Characterize this compound cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional cluster_tissue cluster_tissue start->cluster_tissue end_node End: Determine Pharmacological Profile cluster_binding->end_node cluster_functional->end_node cluster_tissue->end_node

Caption: Workflow for preclinical characterization of an ETA receptor antagonist.

Conclusion

This compound is a potent and selective antagonist of the endothelin type A receptor. By blocking the binding of endothelin-1 to ETA receptors on vascular smooth muscle cells, this compound effectively inhibits the downstream signaling cascade that leads to vasoconstriction. This mechanism of action has been demonstrated through extensive preclinical and clinical research, establishing its potential as a therapeutic agent for lowering blood pressure in patients with resistant hypertension. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development.

References

Preclinical Profile of Darusentan: An In-depth Technical Guide to its Investigation in Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential as an antihypertensive agent. The endothelin system, particularly endothelin-1 (ET-1), is a potent vasoconstrictor and plays a significant role in the pathophysiology of hypertension. By selectively blocking the ETA receptor, this compound aims to counteract the vasoconstrictive and proliferative effects of ET-1, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models of hypertension, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Data Presentation

The antihypertensive efficacy of this compound has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

ParameterReceptorSpeciesTissue/Cell LineValueReference
Ki ETAHuman-1.4 nM[1]
Ki ETBHuman-184 nM[1]
pA2 ETARatAortic Rings8.1[2]

Table 2: Effect of this compound on Blood Pressure in a Hypertensive Animal Model

Animal ModelTreatment and DosageDurationChange in Blood PressureReference
Goto-Kakizaki (GK) RatsThis compound (dose not specified)14 weeks (from 10 to 24 weeks of age)Small but sustained reduction in 24-hour blood pressure[1]

Note: Specific quantitative data on blood pressure reduction (e.g., in mmHg) for spontaneously hypertensive rats (SHR), DOCA-salt hypertensive rats, and Dahl salt-sensitive rats from preclinical studies with this compound were not available in the searched literature. Preclinical research has predominantly focused on these salt-sensitive models to investigate the role of endothelin in blood pressure elevation and vascular hypertrophy[1].

II. Experimental Protocols

This section details the methodologies employed in the key preclinical experiments cited in this guide.

A. Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human endothelin receptors.

Methodology:

  • Receptor Source: Membranes from cells expressing recombinant human ETA or ETB receptors were used.

  • Radioligand: [125I]-ET-1 was used as the radiolabeled ligand.

  • Assay: A competitive binding assay was performed by incubating the receptor membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by filtration.

  • Detection: The amount of bound radioactivity was quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

B. Vascular Contractility Assay in Isolated Rat Aortic Rings

Objective: To assess the functional antagonist activity of this compound against endothelin-1-induced vasoconstriction.

Methodology:

  • Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings of approximately 2-4 mm in length[3]. The endothelium may be removed by gently rubbing the intimal surface.

  • Mounting: The aortic rings were mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2[3].

  • Tension Recording: The rings were connected to an isometric force transducer to record changes in tension. An optimal resting tension was applied to the rings.

  • Contraction: A cumulative concentration-response curve to a contractile agonist, such as phenylephrine or potassium chloride, was performed to assess the viability of the tissue[4].

  • Antagonism Protocol: After a washout period, the aortic rings were incubated with various concentrations of this compound for a specified period.

  • ET-1 Challenge: A cumulative concentration-response curve to ET-1 was then constructed in the presence of this compound.

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated to quantify the potency of this compound as a competitive antagonist[2].

C. Induction of Hypertension in Animal Models

Objective: To induce hypertension characterized by high levels of mineralocorticoids and salt retention.

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Surgical Procedure: A unilateral nephrectomy (removal of one kidney) is performed to enhance the hypertensive response[5][6].

  • DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered, often via subcutaneous injection (e.g., 25 mg/kg) or implantation of a slow-release pellet[7].

  • Salt Loading: The rats are provided with drinking water containing 1% NaCl[5][6].

  • Duration: The development of hypertension typically occurs over several weeks.

  • Blood Pressure Measurement: Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry[1].

Objective: To utilize a genetic model of essential hypertension.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established inbred strain that develops hypertension without any experimental intervention.

  • Husbandry: The rats are housed under standard laboratory conditions.

  • Hypertension Development: Hypertension develops spontaneously as the rats age, typically becoming evident by 6-8 weeks of age and progressively increasing.

  • Blood Pressure Measurement: Blood pressure is monitored at various stages of development and during experimental interventions.

Objective: To use a genetic model where hypertension is induced by a high-salt diet.

Methodology:

  • Animal Model: Dahl Salt-Sensitive (S) rats are genetically predisposed to developing hypertension when fed a high-salt diet.

  • Diet: The rats are fed a diet containing a high concentration of sodium chloride (e.g., 8% NaCl) to induce hypertension[8].

  • Blood Pressure Measurement: Blood pressure is monitored throughout the study period to assess the development and severity of hypertension.

Objective: To investigate the effects of this compound in a model of non-obese type 2 diabetes with mild hypertension.

Methodology:

  • Animal Model: Goto-Kakizaki (GK) rats are a non-obese, spontaneously diabetic strain that also exhibits mild hypertension[1].

  • Blood Pressure Monitoring: Continuous 24-hour blood pressure was monitored using radiotelemetry from 10 to 24 weeks of age to assess the long-term effects of this compound[1].

III. Signaling Pathways and Experimental Workflows

A. This compound's Mechanism of Action in the Endothelin Signaling Pathway

The following diagram illustrates the signaling pathway of endothelin-1 and the mechanism of action of this compound.

Darusentan_Mechanism_of_Action ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Gq Gq protein ETAR->Gq This compound This compound This compound->ETAR [Blocks] PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction & Proliferation Ca->Contraction PKC->Contraction Preclinical_Workflow Start Start: Compound Synthesis (this compound) InVitro In Vitro Studies Start->InVitro Binding Receptor Binding Assays (ET-A & ET-B) InVitro->Binding Functional Functional Assays (Vascular Contractility) InVitro->Functional InVivo In Vivo Studies Binding->InVivo Functional->InVivo Model Hypertension Animal Models (SHR, DOCA-salt, Dahl S) InVivo->Model Tox Toxicology & Safety Pharmacology InVivo->Tox Efficacy Efficacy Testing (Blood Pressure Reduction) Model->Efficacy Data Data Analysis & Interpretation Efficacy->Data Tox->Data End End: Candidate for Clinical Trials Data->End

References

Darusentan and Cardiac Remodeling in Heart Failure: A Technical Review of Clinical Evidence and Preclinical Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan, a selective endothelin-A (ET-A) receptor antagonist, was investigated as a potential therapeutic agent to mitigate adverse cardiac remodeling in heart failure. The rationale stemmed from the known pathological roles of endothelin-1 (ET-1) in vasoconstriction, myocardial hypertrophy, and fibrosis. However, the largest clinical trial to date, the Endothelin-A Receptor Antagonist Trial in Heart Failure (EARTH), yielded definitive results demonstrating that this compound did not improve cardiac remodeling or clinical outcomes in patients with chronic heart failure when added to standard therapy. This technical guide provides a comprehensive overview of the key clinical data from the EARTH trial, details of the experimental protocols employed, and a discussion of the underlying signaling pathways. Contrasting preclinical data is also presented to provide a complete picture of the therapeutic hypothesis and its ultimate clinical outcome.

Introduction: The Endothelin System in Heart Failure

The endothelin system, and specifically the potent vasoconstrictor peptide endothelin-1 (ET-1), is significantly activated in chronic heart failure (CHF).[1] ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B. The ET-A receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[1][2] In the context of heart failure, chronic ET-A receptor activation is thought to contribute to increased cardiac afterload, myocardial hypertrophy, and fibrosis—key components of adverse cardiac remodeling.[3][4]

This compound is a selective antagonist of the ET-A receptor.[5][6] By blocking the binding of ET-1 to the ET-A receptor, this compound was hypothesized to induce vasodilation, reduce the proliferative signals contributing to hypertrophy and fibrosis, and thereby attenuate or reverse pathological cardiac remodeling in heart failure patients.[3][5][7]

Mechanism of Action: Signaling Pathways

This compound's mechanism of action is centered on the competitive inhibition of the ET-A receptor. The binding of ET-1 to the G-protein coupled ET-A receptor on cardiomyocytes and vascular smooth muscle cells initiates a signaling cascade that promotes pathological remodeling. This compound blocks this initial step.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds Gq_PLC Gq/PLC Activation ET-A_Receptor->Gq_PLC This compound This compound This compound->ET-A_Receptor Blocks IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Gene Transcription (Hypertrophy, Fibrosis) & Vasoconstriction Ca_PKC->Downstream

Caption: ET-A Receptor Signaling and this compound Inhibition.

Clinical Evidence: The EARTH Trial

The primary evidence for this compound's effects on cardiac remodeling in heart failure comes from the Endothelin-A Receptor Antagonist Trial in Heart Failure (EARTH) , a randomized, double-blind, placebo-controlled study.[8][9]

Experimental Protocol: EARTH Trial

The EARTH trial was designed to rigorously assess the long-term effects of this compound on left-ventricular (LV) remodeling and clinical outcomes in patients with chronic heart failure.[8]

  • Patient Population : The trial enrolled 642 patients with chronic heart failure who were already receiving standard therapy, including angiotensin-converting-enzyme (ACE) inhibitors, beta-blockers, and aldosterone antagonists.[8]

  • Intervention : Patients were randomly assigned to receive either placebo or one of five daily doses of oral this compound (10 mg, 25 mg, 50 mg, 100 mg, or 300 mg) for 24 weeks.[8] For the 50 mg to 300 mg dose groups, the dosage was gradually increased over a period of 6 weeks.[8]

  • Primary Endpoint : The primary endpoint was the change in Left Ventricular End-Systolic Volume (LVESV) from baseline to 24 weeks, as measured by magnetic resonance imaging (MRI).[8] LVESV is a key indicator of cardiac remodeling.

  • Data Analysis : The analysis included all patients who had assessable MRI scans at both baseline and the 6-month follow-up.[8]

Start Patient Enrollment (N=642) Chronic Heart Failure on Standard Therapy Randomization Randomization Start->Randomization Placebo Placebo Randomization->Placebo Darusentan_10 This compound 10mg Randomization->Darusentan_10 Darusentan_25 This compound 25mg Randomization->Darusentan_25 Darusentan_50 This compound 50mg Randomization->Darusentan_50 Darusentan_100 This compound 100mg Randomization->Darusentan_100 Darusentan_300 This compound 300mg Randomization->Darusentan_300 Treatment 24 Weeks Treatment Placebo->Treatment Darusentan_10->Treatment Darusentan_25->Treatment Darusentan_50->Treatment Darusentan_100->Treatment Darusentan_300->Treatment Endpoint Primary Endpoint Assessment: Change in LVESV by MRI Treatment->Endpoint

Caption: The EARTH Trial Experimental Workflow.
Quantitative Data and Clinical Outcomes

The results of the EARTH trial were unequivocal. This compound did not demonstrate any benefit in terms of cardiac remodeling or clinical outcomes.[8]

Table 1: Change in Left Ventricular End-Systolic Volume (LVESV) at 24 Weeks

Treatment GroupMean Difference from Placebo (mL)95% Confidence Interval
This compound 10 mg1.27-9.9 to 12.4
This compound 25 mg-1.84-13.0 to 9.3
This compound 50 mg-5.68-16.9 to 5.6
This compound 100 mg-4.05-15.5 to 7.4
This compound 300 mg-4.34-15.7 to 7.0

Data sourced from the EARTH trial publication.[8]

As shown in Table 1, the change in LVESV was not significantly different from placebo at any of the tested doses.[8][9]

Table 2: Clinical Outcomes at 24 Weeks

OutcomeOverall IncidenceObservation
Worsening Heart Failure71 patients (11.1%)No significant difference between groups
All-Cause Mortality30 patients (4.7%)No significant difference between groups

Data sourced from the EARTH trial publication.[8]

Furthermore, there were no improvements in clinical symptoms or other secondary outcomes.[8] this compound was generally well-tolerated.[8] However, some studies have noted that higher doses of this compound can lead to fluid retention, a potentially detrimental effect in heart failure patients.[10]

Preclinical Data: A Contrasting Picture

Interestingly, some preclinical studies in animal models of heart failure suggested a potential benefit of this compound. In a study on rats with chronic heart failure following myocardial infarction, treatment with this compound (50 mg/kg/d) for 6 weeks was shown to reduce or even normalize the increased right atrial and ventricular weights, as well as reduce lung weight, an indicator of pulmonary edema.[11]

This discrepancy between preclinical and clinical findings highlights the challenges of translating therapies from animal models to human patients, particularly in a complex and multifactorial condition like heart failure where patients are already on a background of multiple effective therapies.

Discussion and Conclusion

The comprehensive data from the EARTH trial conclusively demonstrated that selective ET-A receptor antagonism with this compound does not provide additional benefit for cardiac remodeling or clinical outcomes in patients with chronic heart failure who are already receiving optimal medical therapy.[8] The lack of efficacy, despite a strong preclinical rationale, suggests that the endothelin-A pathway may not be a viable therapeutic target in this patient population when other neurohormonal systems are already blocked. It is also possible that at the doses used, this compound may have had some activity at the ET-B receptor, which could have negated potential benefits.[1]

For researchers and drug development professionals, the story of this compound in heart failure serves as a critical case study. It underscores the importance of large, well-controlled clinical trials to validate therapeutic hypotheses and highlights the complexities of targeting specific pathways in chronic diseases with established multi-drug treatment regimens. While the therapeutic avenue of ET-A antagonism in heart failure appears closed based on this evidence, the data generated from these studies remains invaluable for our understanding of the pathophysiology of the disease.

References

Darusentan: A Technical Guide to On-Target Pharmacology and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Darusentan (formerly LU-135252) is a potent and selective endothelin type A (ETA) receptor antagonist developed for the treatment of resistant hypertension.[1][2][3] As a member of the propanoic acid class of non-peptidic endothelin receptor antagonists (ERAs), its primary mechanism of action is the inhibition of endothelin-1 (ET-1) induced vasoconstriction.[2][4] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its on-target activity, receptor selectivity, and the clinical implications of its mechanism, which manifest as its primary adverse effect profile. Detailed experimental protocols for key assays used to characterize such compounds are also provided, along with visualizations of the core signaling pathway and experimental workflows.

Primary Mechanism of Action: Selective ETA Receptor Antagonism

This compound is the (S)-enantiomer of its chemical structure and exerts its pharmacological effect by competitively binding to the ETA receptor, a G-protein coupled receptor (GPCR) found on vascular smooth muscle cells.[4][5] The endogenous ligand, ET-1, is one of the most potent vasoconstrictors known. By blocking the binding of ET-1 to the ETA receptor, this compound prevents the initiation of a downstream signaling cascade that leads to smooth muscle contraction. This blockade results in peripheral vasodilation, the primary mechanism responsible for its blood pressure-lowering effects.[1][6]

The ETA receptor is coupled to the Gq/11 family of G-proteins. Upon activation by ET-1, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This sharp increase in cytosolic Ca2+ concentration is a key event leading to vasoconstriction.[4] this compound's antagonism at the ETA receptor directly inhibits this entire cascade.

ETA_Signaling_Pathway Figure 1: this compound's Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor (Gq-coupled GPCR) ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Binds & Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_release Intracellular Ca2+ Release SR->Ca_release Induces Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to

Figure 1: this compound's Mechanism of Action

Receptor Selectivity and Off-Target Profile

The clinical utility and safety profile of a receptor antagonist are critically dependent on its selectivity. This compound demonstrates high selectivity for the ETA receptor over the endothelin type B (ETB) receptor. ETB receptors have a more complex role; they are present on endothelial cells, where their activation mediates vasodilation (via nitric oxide release), and on smooth muscle cells, where they can contribute to vasoconstriction.

Quantitative Data: Receptor Binding Affinity

Binding affinity studies are crucial for quantifying the selectivity of a compound. The equilibrium dissociation constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. This compound's affinity for the human ETA receptor is over 130-fold higher than its affinity for the human ETB receptor, confirming its classification as an ETA-selective antagonist.[6]

Target Species Ki (nmol/L) Selectivity (ETB/ETA) Reference
ETA ReceptorHuman1.4\multirow{2}{*}{~131-fold}[6]
ETB ReceptorHuman184[6]
ETA Receptor (predominant)Rat (RAVSM membranes)13N/A[4][5]

Table 1: Binding Affinity of this compound for Endothelin Receptors.

Potential Off-Target and Mechanistically-Driven Adverse Effects

No comprehensive public data from broad receptor screening panels for this compound is available. Therefore, a discussion of "off-target" effects is primarily centered on its interaction with the ETB receptor and the physiological consequences of potent ETA blockade.

The most frequently reported adverse events in clinical trials with this compound are mechanistically consistent with its potent vasodilatory action and include headache, flushing, and peripheral edema.[7][8]

  • Peripheral Edema: This is a class effect for endothelin receptor antagonists. Potent vasodilation can lead to fluid shifts into the interstitial space. While the exact mechanisms are complex, the effect is considered a consequence of on-target ETA antagonism rather than a true off-target effect.[3]

  • Decreased Hemoglobin/Hematocrit: Another class effect, this is thought to be due to hemodilution resulting from vasodilation-induced increases in plasma volume.[3]

The high selectivity of this compound for ETA over ETB is a key design feature. Non-selective antagonists that also block ETB receptors on endothelial cells could theoretically inhibit the natural vasodilatory and ET-1 clearing functions of this receptor subtype, potentially counteracting some of the desired therapeutic effects.

Key Experimental Protocols

The characterization of a compound like this compound involves a suite of in-vitro assays to determine its binding affinity and functional antagonism. Below are detailed, representative protocols for the key experiments used in its pharmacological profiling.

Protocol: ETA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the ETA receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).
  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
  • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
  • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration using a BCA assay. Store aliquots at -80°C.

2. Competitive Binding Assay:

  • In a 96-well plate, combine:
  • 50 µL of assay buffer.
  • 50 µL of test compound (this compound) at various concentrations (e.g., 10 pM to 10 µM).
  • 50 µL of radioligand (e.g., [125I]-ET-1) at a final concentration near its Kd (e.g., 50 pM).
  • 100 µL of thawed membrane preparation (containing 10-20 µg of protein).
  • For total binding, add 50 µL of assay buffer instead of the test compound.
  • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled ET-1) instead of the test compound.
  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
  • Quickly wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the IC50 value by performing a non-linear regression fit of the competition curve (log[inhibitor] vs. specific binding).
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Nodes A[label="Prepare Reagents:\nMembranes, Radioligand,\nTest Compound (this compound)"]; B[label="Add Reagents to 96-well Plate\n(Total, Non-Specific, & Competition Wells)"]; C [label="Incubate to Reach Equilibrium\n(e.g., 90 min at 25°C)"]; D [label="Rapid Filtration\n(Separate Bound from Free Ligand)"]; E [label="Wash Filters\n(Remove Unbound Radioligand)"]; F [label="Dry Filters & Add Scintillant"]; G [label="Count Radioactivity\n(Scintillation Counter)"]; H [label="Data Analysis:\nCalculate IC50 and Ki", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 2: Workflow for Radioligand Binding Assay
Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

1. Cell Preparation:

  • Seed ETA-expressing cells (e.g., HEK293) into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.
  • Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) containing probenecid (to prevent dye extrusion).
  • Remove culture medium from cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.

2. Assay Procedure:

  • During the final 20 minutes of dye loading, prepare a compound plate containing this compound at various concentrations (typically 2x final concentration).
  • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
  • Add the this compound solutions to the cell plate and incubate for 15-30 minutes.
  • Measure baseline fluorescence for 10-20 seconds.
  • Add an agonist solution (ET-1 at a concentration that elicits ~80% of the maximal response, EC80) to all wells.
  • Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular Ca2+.
  • Determine the inhibitory effect of this compound by comparing the peak fluorescence signal in its presence to the control wells (agonist only).
  • Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol: Inositol Phosphate (IP-One) Accumulation Assay

This assay provides a functional readout of Gq-coupled receptor activation by measuring the accumulation of a downstream metabolite, inositol monophosphate (IP1).

1. Cell Preparation:

  • Seed ETA-expressing cells in a suitable plate format (e.g., 96-well) and culture overnight.

2. Assay Procedure:

  • Remove culture medium and add stimulation buffer containing a range of this compound concentrations. Incubate for 15-30 minutes at 37°C.
  • Add the agonist (ET-1 at its EC80 concentration) to the wells. The stimulation buffer for this assay must contain LiCl, which blocks the degradation of IP1, allowing it to accumulate.
  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
  • Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., IP-One HTRF® assay). This involves adding two detection reagents: an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate).

3. Detection and Analysis:

  • In the absence of cellular IP1, the antibody and the labeled IP1 analog are in close proximity, generating a high FRET signal.
  • IP1 produced by the cells competes for antibody binding, reducing the FRET signal.
  • Measure the fluorescence at two wavelengths and calculate the HTRF ratio.
  • The signal is inversely proportional to the concentration of IP1.
  • Generate a dose-response curve for this compound's inhibition of ET-1-stimulated IP1 accumulation to determine its IC50.

Conclusion

This compound is a highly selective ETA receptor antagonist with a well-defined mechanism of action. Its pharmacological activity is centered on the blockade of the ET-1/ETA signaling pathway, leading to vasodilation. The available data indicates a favorable selectivity profile against the ETB receptor. The clinically observed adverse effects, such as peripheral edema and headache, are understood to be direct consequences of its potent on-target pharmacological action rather than interactions with unrelated off-target proteins. Although development was halted after Phase III trials for resistant hypertension failed to meet primary endpoints, the study of this compound provides a valuable case study in the targeted pharmacology of endothelin receptor antagonists.[9][10][11][12]

References

Methodological & Application

Application Notes and Protocols: Darusentan In Vitro Assay Using Rat Aortic Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential in treating resistant hypertension.[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through the G-protein coupled ETA receptor on vascular smooth muscle cells, leading to a cascade of intracellular signaling events that result in vasoconstriction.[3][4] this compound effectively blocks this pathway, leading to vasodilation.[1][5] This document provides detailed protocols for in vitro assays using primary rat aortic vascular smooth muscle cells (RAVSMCs) to characterize the pharmacological activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's activity in rat aortic vascular smooth muscle cells.

ParameterValueCell/Tissue PreparationAssay Type
Ki 13 nMRAVSM MembranesRadioligand Binding Assay
pA2 8.1 ± 0.14Isolated Endothelium-Denuded Rat Aortic RingsVascular Contractility Assay
Inhibition Concentration-dependentCultured RAVSMsInositol Phosphate (IP) Signaling Assay
Inhibition Concentration-dependentCultured RAVSMsIntracellular Ca2+ Signaling Assay

Table 1: Pharmacological data for (S)-Darusentan in rat aortic vascular smooth muscle cells and tissues. Data sourced from Liang et al. (2010).[3][4]

Experimental Protocols

Isolation and Culture of Rat Aortic Vascular Smooth Muscle Cells (RAVSMCs)

This protocol is adapted from established methods for primary culture of RAVSMCs.[6][7][8]

Materials:

  • Sprague-Dawley rats

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Hanks' Balanced Salt Solution (HBSS)

  • Sterile surgical instruments

  • Tissue culture flasks/plates

Procedure:

  • Euthanize a Sprague-Dawley rat according to approved institutional animal care and use committee protocols.

  • Aseptically dissect the thoracic aorta and place it in cold HBSS.

  • Carefully remove the surrounding adipose and connective tissues (adventitia).

  • Slit the aorta longitudinally and gently scrape the intimal surface to remove the endothelium.

  • Mince the remaining medial layer into small fragments (1-2 mm²).

  • Enzymatic Digestion Method:

    • Incubate the minced tissue in a solution of collagenase II (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) in HBSS at 37°C with gentle agitation for 60-90 minutes.[9]

    • Neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium (DMEM with 10-20% FBS and 1% Penicillin-Streptomycin).

    • Plate the cells onto culture flasks or plates.

  • Explant Method:

    • Place the minced aortic media fragments onto a dry culture dish and allow them to adhere for a few minutes.

    • Carefully add a small amount of culture medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) without dislodging the tissue fragments.

    • Place the dish in a humidified incubator at 37°C and 5% CO2.

    • VSMCs will begin to migrate out from the tissue explants within 8-10 days.[6][7]

  • Culture the cells, changing the medium every 2-3 days. Subculture the cells when they reach 80-90% confluency using trypsin-EDTA.

  • Confirm the identity and purity of the VSMCs through immunofluorescence staining for alpha-smooth muscle actin (α-SMA).[10]

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the ETA receptor.

Materials:

  • RAVSM membrane preparations

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

  • (S)-Darusentan

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂, BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare membrane fractions from cultured RAVSMs.

  • In a multi-well plate, incubate the RAVSM membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of (S)-Darusentan.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • Calculate the specific binding and analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.

Inositol Phosphate (IP) Signaling Assay

This functional assay measures the inhibition of ET-1-induced IP production by this compound.

Materials:

  • Cultured RAVSMs

  • Myo-[³H]-inositol

  • Endothelin-1 (ET-1)

  • (S)-Darusentan

  • Lithium chloride (LiCl)

  • Dowex anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Plate RAVSMs in multi-well plates and grow to near confluency.

  • Label the cells by incubating with myo-[³H]-inositol in inositol-free medium overnight.

  • Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.

  • Pre-treat the cells with varying concentrations of (S)-Darusentan for a specified time.

  • Stimulate the cells with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Isolate the total inositol phosphates using Dowex anion-exchange chromatography.

  • Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Analyze the data to determine the concentration-dependent inhibition of ET-1-stimulated IP production by this compound.

Intracellular Calcium (Ca²⁺) Signaling Assay

This assay measures the ability of this compound to block ET-1-induced increases in intracellular calcium.

Materials:

  • Cultured RAVSMs on glass coverslips or in black-walled microplates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Endothelin-1 (ET-1)

  • (S)-Darusentan

  • Fluorescence microscope or plate reader

Procedure:

  • Load the cultured RAVSMs with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Place the cells in a measurement buffer.

  • Establish a baseline fluorescence reading.

  • Pre-treat the cells with varying concentrations of (S)-Darusentan.

  • Stimulate the cells with a fixed concentration of ET-1.

  • Record the changes in fluorescence intensity over time, which correspond to changes in intracellular Ca²⁺ concentration.

  • Analyze the data to determine the concentration-dependent inhibition of the ET-1-induced Ca²⁺ transient by this compound.

Vascular Contractility Assay

This ex vivo assay assesses the functional antagonism of this compound on ET-1-induced vasoconstriction.[3][4]

Materials:

  • Thoracic aorta from Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Endothelin-1 (ET-1)

  • (S)-Darusentan

  • Organ bath system with force transducers

Procedure:

  • Dissect the thoracic aorta and cut it into rings of approximately 4 mm in length.

  • Denude the endothelium by gently rubbing the inner surface of the rings.[11]

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g).

  • Construct a cumulative concentration-response curve to ET-1.

  • In separate experiments, pre-incubate the aortic rings with different concentrations of (S)-Darusentan for a specified time before generating the ET-1 concentration-response curve.

  • Record the isometric tension developed by the aortic rings.

  • Analyze the data using a Schild plot to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift to the right in the agonist's concentration-response curve.

Mandatory Visualizations

Darusentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds This compound This compound This compound->ETAR Blocks Gq Gαq ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction Leads to

Caption: this compound's mechanism of action in vascular smooth muscle cells.

Experimental_Workflow cluster_cell_prep 1. Cell Preparation cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis Isolation Isolate Rat Aorta Culture Culture Primary RAVSMCs Isolation->Culture Contraction Vascular Contractility (pA2 determination) Isolation->Contraction Binding Radioligand Binding (Ki determination) Culture->Binding Signaling IP & Ca²⁺ Signaling (Functional Inhibition) Culture->Signaling Data Analyze Data (IC50, Schild Plot) Binding->Data Signaling->Data Contraction->Data Report Summarize Findings Data->Report

References

Application Notes and Protocols for Darusentan Administration in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a selective endothelin-1 (ET-1) type A (ETA) receptor antagonist.[1][2][3] The endothelin system, particularly the potent vasoconstrictor ET-1, is implicated in the pathophysiology of hypertension and cardiovascular disease.[1][2] ET-1 mediates its effects through two receptor subtypes: ETA receptors, which are primarily located on vascular smooth muscle cells and mediate vasoconstriction, and ETB receptors, which are found on endothelial cells and mediate vasodilation through the release of nitric oxide and prostacyclin. By selectively blocking the ETA receptor, this compound inhibits ET-1-induced vasoconstriction, leading to a reduction in blood pressure.[1][2] Preclinical studies in various rat models of hypertension, including stroke-prone spontaneously hypertensive rats (SHR), have suggested the therapeutic potential of endothelin receptor antagonism.[1]

The Spontaneously Hypertensive Rat (SHR) is a widely used inbred rat strain that serves as a genetic model for essential hypertension in humans. These rats develop hypertension without any known external stimulus and exhibit many of the hallmark features of human hypertensive disease, including elevated blood pressure, cardiac hypertrophy, and renal dysfunction over time. This makes the SHR model a valuable tool for investigating the efficacy and mechanism of action of novel antihypertensive agents like this compound.

These application notes provide an overview of the administration of this compound in SHR models, including its mechanism of action, experimental protocols, and expected outcomes based on available data.

Mechanism of Action of this compound

This compound is a nonpeptidic, orally active, and selective antagonist of the endothelin A (ETA) receptor.[1][3] It has a significantly higher binding affinity for the ETA receptor compared to the ETB receptor.[1] The primary mechanism through which this compound lowers blood pressure is by blocking the binding of endothelin-1 (ET-1) to ETA receptors on vascular smooth muscle cells. This inhibition prevents the potent vasoconstrictor effects of ET-1, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2]

cluster_0 Vascular Smooth Muscle Cell ET-1 Endothelin-1 (ET-1) ETA Receptor ETA Receptor ET-1->ETA Receptor Binds to Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Activates Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure This compound This compound This compound->ETA Receptor Blocks

Caption: this compound's Mechanism of Action.

Quantitative Data

The following tables summarize the quantitative data on this compound's binding affinity and its dose-dependent effects on blood pressure from human clinical trials, which can provide a reference for designing preclinical studies in SHR models.

Table 1: this compound Receptor Binding Affinity

ReceptorKi (nmol/L)
Human ETA1.4[1]
Human ETB184[1]

Table 2: Dose-Dependent Effect of this compound on Blood Pressure in Hypertensive Patients (6-week treatment) [3]

This compound Dose (once daily)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
10 mg-6.0-3.7
30 mg-7.3-4.9
100 mg-11.3-8.3

Table 3: Dose-Dependent Effect of this compound on Blood Pressure in Patients with Resistant Hypertension (10-week treatment) [2][4]

This compound Dose (once daily)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
10 mg--
50 mg--
100 mg--
150 mg-7.4-5.0
300 mg-11.5[2][4]-6.3[2][4]

Experimental Protocols

The following protocols are suggested for the administration of this compound in SHR models. These are based on general practices for oral drug administration in rats and specific details from a study using this compound in a hypertensive rat model.

Protocol 1: Oral Administration of this compound in SHR for Blood Pressure Monitoring

This protocol is adapted from a study in Goto-Kakizaki (GK) rats, a model of type 2 diabetes with mild hypertension, where this compound was administered orally.[5]

Objective: To evaluate the effect of chronic oral administration of this compound on blood pressure in spontaneously hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 10-12 weeks old).

  • Normotensive Wistar-Kyoto (WKY) rats as a control group.

  • This compound.

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Animal balance.

  • Blood pressure measurement system (e.g., radiotelemetry or tail-cuff plethysmography).

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for all rats for a period of 3-5 days to establish a stable baseline. For continuous monitoring, radiotelemetry is the gold standard.[6][7][8]

  • Randomization: Randomly assign the SHR to different treatment groups:

    • Group 1: SHR + Vehicle

    • Group 2: SHR + this compound (e.g., 10 mg/kg/day)

    • Group 3: SHR + this compound (e.g., 30 mg/kg/day)

    • A WKY control group receiving the vehicle should also be included.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle orally once daily via gavage. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

  • Treatment Duration: Continue the daily administration for a predefined period, for example, 4 to 8 weeks.

  • Blood Pressure Monitoring:

    • Radiotelemetry: If using telemetry, blood pressure can be continuously monitored and recorded throughout the study.

    • Tail-Cuff Method: If using the tail-cuff method, measurements should be taken at regular intervals (e.g., weekly) at the same time of day to minimize variability.

  • Data Analysis: Analyze the changes in systolic and diastolic blood pressure from baseline in each group. Compare the blood pressure in the this compound-treated groups to the vehicle-treated SHR group.

Start Start Acclimatize Acclimatize SHR and WKY Rats Start->Acclimatize Baseline_BP Measure Baseline Blood Pressure Acclimatize->Baseline_BP Randomize Randomize into Treatment Groups Baseline_BP->Randomize Administer Daily Oral Administration (Vehicle or this compound) Randomize->Administer Monitor_BP Monitor Blood Pressure Regularly Administer->Monitor_BP Chronic Dosing End End of Study Monitor_BP->End Analyze Analyze Blood Pressure Data End->Analyze Stop Stop Analyze->Stop

Caption: Experimental Workflow for this compound Administration.

Protocol 2: Assessment of Cardiac Hypertrophy in this compound-Treated SHR

Objective: To determine if chronic this compound treatment can attenuate the development of cardiac hypertrophy in SHR.

Materials:

  • Hearts from rats in Protocol 1.

  • Phosphate-buffered saline (PBS).

  • Formalin (10%).

  • Paraffin wax.

  • Microtome.

  • Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome).

  • Microscope with a camera.

  • Image analysis software.

Procedure:

  • Tissue Collection: At the end of the treatment period from Protocol 1, euthanize the rats.

  • Heart Excision and Weighing: Carefully excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio.

  • Tissue Fixation and Processing:

    • Fix the hearts in 10% formalin for 24-48 hours.

    • Process the fixed tissues and embed them in paraffin wax.

  • Histological Staining:

    • Section the paraffin-embedded hearts (e.g., 5 µm thickness).

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and general morphology.

    • Use Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).

  • Microscopic Analysis:

    • Capture images of the stained sections under a microscope.

    • Use image analysis software to measure cardiomyocyte cross-sectional area and the extent of fibrosis.

  • Data Analysis: Compare the heart weight to body weight ratio, cardiomyocyte size, and fibrosis levels between the different treatment groups.

Expected Outcomes and Troubleshooting

  • Blood Pressure Reduction: Based on its mechanism of action and clinical data, this compound is expected to cause a dose-dependent reduction in both systolic and diastolic blood pressure in SHR.

  • Attenuation of Cardiac Hypertrophy: By reducing the afterload on the heart, chronic treatment with this compound may lead to a reduction in cardiac hypertrophy, as evidenced by a lower heart weight to body weight ratio and smaller cardiomyocyte size compared to vehicle-treated SHR.

  • Troubleshooting:

    • High Variability in Blood Pressure Readings: Ensure proper acclimatization of the animals to the measurement procedure, especially when using the tail-cuff method. Take measurements at the same time each day.

    • Gavage-related Stress: Ensure that the person performing the oral gavage is well-trained to minimize stress to the animals, as stress can acutely increase blood pressure.

    • Drug Suspension Inconsistency: Ensure the this compound suspension is well-mixed before each administration to guarantee consistent dosing.

Conclusion

This compound, as a selective ETA receptor antagonist, represents a targeted therapeutic approach for the treatment of hypertension. The spontaneously hypertensive rat model provides a valuable preclinical tool to investigate its efficacy and long-term cardiovascular effects. The protocols outlined above provide a framework for conducting such studies, and the provided quantitative data from clinical trials can aid in dose selection and interpretation of results. Careful experimental design and execution are crucial for obtaining reliable and reproducible data on the effects of this compound in this important model of human essential hypertension.

References

Measuring Darusentan Efficacy: Application Notes and Protocols for Calcium Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension.[1][2][3] The primary mechanism of action for this compound involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, a G protein-coupled receptor (GPCR).[2][4][5] Activation of the ETA receptor by ET-1 initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i), leading to vasoconstriction.[6][7][8] Consequently, calcium signaling assays are a important tool for quantifying the antagonistic potency of compounds like this compound.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of this compound by monitoring its ability to inhibit ET-1-induced intracellular calcium mobilization. The protocols are designed for use with common laboratory cell lines and fluorescent calcium indicators.

Signaling Pathway and Experimental Workflow

The binding of ET-1 to the ETA receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent indicators. This compound, as an ETA receptor antagonist, blocks this pathway at the initial step by preventing ET-1 from binding to its receptor.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds This compound This compound This compound->ETAR Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Cellular Response (e.g., Vasoconstriction) Ca_cyto->Response Leads to

Figure 1: Endothelin-1 signaling pathway and the inhibitory action of this compound.

The general workflow for assessing this compound's efficacy involves culturing cells expressing the ETA receptor, loading these cells with a calcium-sensitive fluorescent dye, pre-incubating the cells with varying concentrations of this compound, stimulating calcium release with a fixed concentration of ET-1, and measuring the resulting fluorescence signal.

A 1. Cell Culture (e.g., HEK293 or CHO cells expressing ETA receptor) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Antagonist Incubation (Varying concentrations of this compound) B->C D 4. Agonist Stimulation (Fixed concentration of ET-1) C->D E 5. Fluorescence Measurement (Plate Reader or Microscope) D->E F 6. Data Analysis (IC50 Curve Generation) E->F

Figure 2: Experimental workflow for the calcium signaling assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human ETA receptor.

    • Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor.[5][9]

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining receptor expression.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Reagents:

    • This compound

    • Endothelin-1 (ET-1)

    • Pluronic F-127

    • Probenecid (optional)

    • Dimethyl sulfoxide (DMSO)

    • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

    • Phosphate-Buffered Saline (PBS)

Protocol 1: Cell Culture and Plating
  • Culture HEK293-ETA or CHO-ETA cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, seed the cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well.[10]

  • Incubate the plates for 24 hours to allow the cells to adhere and form a monolayer.

Protocol 2: Fluorescent Calcium Dye Loading
  • Prepare Loading Buffer:

    • Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the experiment, prepare the Fluo-4 AM loading buffer by diluting the Fluo-4 AM stock solution and the Pluronic F-127 stock solution in HBSS to final concentrations of 2-5 µM and 0.02-0.04%, respectively. If using probenecid to prevent dye leakage, add it to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the wells of the 96-well plate.

    • Wash the cells once with 100 µL of HBSS per well.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.[10]

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[2][11]

    • After incubation, gently wash the cells twice with 100 µL of HBSS per well to remove excess dye.

    • Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.[3]

Protocol 3: this compound Efficacy Assay
  • Prepare this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in HBSS to obtain a range of concentrations (e.g., 10-fold dilutions from 1 µM to 10 pM).

  • Antagonist Pre-incubation:

    • Remove the HBSS from the dye-loaded cells.

    • Add 50 µL of the different this compound dilutions to the appropriate wells. Include wells with HBSS containing the same final concentration of DMSO as the this compound-treated wells to serve as a vehicle control.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Prepare an ET-1 stock solution and dilute it in HBSS to a concentration that is 3-fold the desired final EC80 concentration (the concentration of ET-1 that elicits 80% of the maximal calcium response). The EC80 concentration should be predetermined in a separate agonist dose-response experiment. A typical starting concentration for ET-1 is in the low nanomolar range.[9]

    • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Initiate the fluorescence reading and establish a stable baseline for 15-30 seconds.

    • Using the plate reader's injector, add 50 µL of the ET-1 solution to each well.

    • Continue recording the fluorescence for the remainder of the measurement period.

Data Presentation and Analysis

The raw data will be a time course of fluorescence intensity for each well. The response to ET-1 is typically a rapid increase in fluorescence, followed by a slower decay.

  • Data Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0) to obtain the F/F0 ratio.

  • Quantify Response: Determine the peak fluorescence response (or the area under the curve) for each well after the addition of ET-1.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Response with this compound - Negative Control Response) / (Positive Control Response - Negative Control Response))

    • Response with this compound: Peak response in the presence of this compound and ET-1.

    • Negative Control Response: Peak response in wells with vehicle and no ET-1 (or with a saturating concentration of this compound).

    • Positive Control Response: Peak response in wells with vehicle and ET-1.

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ET-1-induced calcium response.

Quantitative Data Summary
This compound Concentration (M)Mean Peak Fluorescence (RFU)Standard Deviation% Inhibition
1.00E-06
1.00E-07
1.00E-08
1.00E-09
1.00E-10
1.00E-11
Vehicle Control (ET-1)0%
Vehicle Control (No ET-1)100%

Table 1: Example Data Structure for IC50 Determination of this compound.

ParameterValue
ET-1 EC50
ET-1 EC80
This compound IC50
Hill Slope

Table 2: Summary of Potency Values.

Conclusion

The described calcium signaling assays provide a robust and quantitative method for assessing the efficacy of this compound as an ETA receptor antagonist. By following these detailed protocols, researchers can reliably determine the potency of this compound and other endothelin receptor modulators, facilitating drug discovery and development efforts in the field of cardiovascular disease.

References

Application Notes and Protocols: Inositol Phosphate Accumulation Assay for ET-A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Endothelin-A (ET-A) receptor, a Gq-protein coupled receptor (GPCR), plays a crucial role in vasoconstriction and cell proliferation. Its activation by endothelin-1 (ET-1) initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3, a transient second messenger, binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[2][3] Dysregulation of the ET-A receptor signaling pathway is implicated in various cardiovascular diseases, making it a key target for drug discovery.

This document provides a detailed protocol for an inositol phosphate (IP) accumulation assay to identify and characterize ET-A receptor antagonists. The assay is based on the robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) technology, specifically the IP-One assay format.[4][5] This method quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a reliable measure of Gq-coupled receptor activation.[6][7] The use of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, allowing for its accumulation and detection.[6][7]

ET-A Receptor Signaling Pathway

Activation of the ET-A receptor by its endogenous ligand, ET-1, triggers a well-defined signaling cascade. The receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which then catalyzes the cleavage of PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytosol. This increase in intracellular calcium concentration mediates various cellular responses.

ETA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Gq Gq Protein ETAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response

Caption: ET-A receptor signaling cascade.

Experimental Protocol: IP-One HTRF Assay for ET-A Receptor Antagonism

This protocol outlines the steps for determining the potency of antagonist compounds against the ET-A receptor using a commercially available IP-One HTRF assay kit. The assay is performed in a 384-well plate format, suitable for high-throughput screening.

Materials:

  • CHO-K1 cells stably expressing the human ET-A receptor (or other suitable cell line)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)

  • IP-One HTRF Assay Kit (containing IP1-d2, Anti-IP1 Cryptate, Lysis Buffer, and IP1 calibrator)

  • Endothelin-1 (ET-1)

  • ET-A receptor antagonists (e.g., BQ-123, Zibotentan)

  • Lithium Chloride (LiCl)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • 384-well white microplates

  • HTRF-compatible microplate reader

Experimental Workflow:

IP_One_Assay_Workflow start Start cell_prep Cell Preparation: Seed ET-A receptor expressing cells in a 384-well plate and incubate. start->cell_prep compound_add Compound Addition: Add antagonist compounds at varying concentrations. cell_prep->compound_add agonist_add Agonist Addition: Add ET-1 (EC80 concentration) to all wells except negative control. compound_add->agonist_add incubation Incubation: Incubate to allow for IP1 accumulation. agonist_add->incubation detection_reagents Detection Reagent Addition: Add IP1-d2 and Anti-IP1 Cryptate in lysis buffer. incubation->detection_reagents readout Readout: Measure HTRF signal on a compatible plate reader. detection_reagents->readout data_analysis Data Analysis: Calculate IC50 values for the antagonists. readout->data_analysis end End data_analysis->end

Caption: IP-One HTRF assay workflow.

Procedure:

  • Cell Seeding:

    • Culture CHO-K1 cells expressing the human ET-A receptor in appropriate media.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

    • Seed the cells into a 384-well white microplate at a density of 10,000-20,000 cells per well.

    • Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for cell attachment.

  • Antagonist Addition:

    • Prepare serial dilutions of the antagonist compounds in assay buffer containing LiCl. The final concentration of LiCl in the well should be 10-50 mM.

    • Add the antagonist dilutions to the respective wells of the cell plate. For control wells, add assay buffer with LiCl.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of ET-1 in assay buffer at a concentration that will give an EC80 response (previously determined from an agonist dose-response curve).

    • Add the ET-1 solution to all wells except the negative control wells.

    • Incubate the plate for 30-60 minutes at 37°C to stimulate IP1 production.

  • Detection:

    • Prepare the detection reagents according to the manufacturer's protocol by diluting the IP1-d2 and Anti-IP1 Cryptate in the provided lysis buffer.

    • Add the detection reagent mixture to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible microplate reader, with excitation at 320 nm and emission at 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).

Data Analysis:

The HTRF signal is typically expressed as the ratio of the fluorescence intensity at 665 nm to that at 620 nm, multiplied by 10,000. The data is then normalized to the positive (ET-1 alone) and negative (no ET-1) controls. The antagonist potency is determined by plotting the normalized response against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation to calculate the IC50 value.

Data Presentation

The potency of various ET-A receptor antagonists can be summarized in a table for easy comparison. The IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by ET-1.

AntagonistTarget Receptor(s)IC50 (nM) in IP Accumulation Assay
BQ-123Selective ET-A1.5
ZibotentanSelective ET-A25
AtrasentanSelective ET-A1.2
BosentanDual ET-A/ET-B20
MacitentanDual ET-A/ET-B0.5

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, cell line, and assay format used.[8][9]

Conclusion

The inositol phosphate accumulation assay, particularly in the HTRF format, is a robust and reliable method for the functional characterization of ET-A receptor antagonists.[4][10][11] Its homogeneous, non-radioactive nature makes it amenable to high-throughput screening campaigns in drug discovery.[10][11] This application note provides a comprehensive protocol and the necessary background information to successfully implement this assay for the identification and profiling of novel ET-A receptor modulators.

References

Application Notes and Protocols: The Goto-Kakizaki Rat Model in Darusentan Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Goto-Kakizaki (GK) rat model in the study of Darusentan for diabetes-related research. The GK rat, a non-obese model of type 2 diabetes, presents with hyperglycemia and insulin resistance, making it a valuable tool for investigating the therapeutic potential of various compounds.[1][2][3][4][5][6][7][8][9] this compound, a selective endothelin-A (ETA) receptor antagonist, has been evaluated for its effects on cardiovascular complications associated with diabetes.[6][10][11][12]

The Goto-Kakizaki Rat Model: Key Characteristics

The Goto-Kakizaki (GK) rat is an inbred strain of Wistar rat that spontaneously develops type 2 diabetes.[2][5] Key characteristics of this model relevant to diabetes research include:

  • Non-obese Type 2 Diabetes: Unlike many other rodent models of type 2 diabetes, GK rats are not obese, which allows for the study of diabetic complications independent of obesity-related factors.[4][5][6][7]

  • Hyperglycemia: GK rats exhibit elevated blood glucose levels from a young age.[2]

  • Insulin Resistance: The model is characterized by impaired insulin secretion and insulin resistance.[1][2]

  • Diabetic Complications: GK rats develop long-term complications similar to those seen in humans with type 2 diabetes, including nephropathy and retinopathy, making them suitable for studying the effects of therapeutic interventions on these conditions.[4]

This compound: A Selective Endothelin-A Receptor Antagonist

This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor.[11] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its signaling through the ETA receptor is implicated in the pathogenesis of hypertension and vascular dysfunction, both of which are common in diabetes.[11][13] By blocking the ETA receptor, this compound is hypothesized to mitigate some of the cardiovascular complications associated with diabetes.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from a representative study investigating the effects of this compound in Goto-Kakizaki rats.

Table 1: Effect of this compound on 24-hour Blood Pressure in Goto-Kakizaki Rats

Treatment GroupMean Arterial Pressure (mmHg)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Heart Rate (bpm)
Untreated GK Rats115 ± 2135 ± 395 ± 2320 ± 10
This compound-treated GK Rats108 ± 2127 ± 389 ± 2*315 ± 8
Wistar Control Rats105 ± 1125 ± 285 ± 1330 ± 7

*p < 0.05 compared to untreated GK rats. Data are presented as mean ± SEM. (Data adapted from Witte et al., 2003)[10]

Table 2: Effect of this compound on Endothelium-Dependent and -Independent Vasorelaxation in Mesenteric Arteries of Goto-Kakizaki Rats

Treatment GroupMaximal Relaxation to Acetylcholine (%)Maximal Relaxation to Sodium Nitroprusside (%)
Untreated GK Rats65 ± 585 ± 4
This compound-treated GK Rats68 ± 688 ± 3
Wistar Control Rats90 ± 395 ± 2

Data are presented as mean ± SEM. (Data adapted from Witte et al., 2003)[10]

Table 3: Effect of this compound on Aortic Soluble Guanylyl Cyclase (sGC) Activity in Goto-Kakizaki Rats

Treatment GroupNO-stimulated cGMP formation (pmol/mg protein/min)
Untreated GK Rats150 ± 20
This compound-treated GK Rats160 ± 25
Wistar Control Rats250 ± 30

Data are presented as mean ± SEM. (Data adapted from Witte et al., 2003)[10]

Experimental Protocols

I. Animal Model and Drug Administration

1. Animal Model:

  • Male Goto-Kakizaki (GK) rats and age-matched Wistar rats (as controls) are used.

  • Animals are typically studied from 10 to 24 weeks of age.[10]

  • Housing: Rats are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

2. This compound Administration:

  • Dosage: this compound (LU-135252) is administered at a dose of 10 mg/kg/day.[10]

  • Route of Administration: The drug is mixed with powdered chow.[10]

  • Duration of Treatment: Chronic treatment is carried out for a period of 14 weeks.[10]

II. Blood Pressure Measurement via Radiotelemetry

1. Surgical Implantation of Radiotransmitters:

  • Rats are anesthetized (e.g., with isoflurane).

  • A sterile radiotransmitter is surgically implanted into the peritoneal cavity.

  • The catheter of the transmitter is inserted into the abdominal aorta.

  • Animals are allowed a recovery period of at least one week post-surgery.

2. Data Acquisition:

  • Blood pressure and heart rate are continuously monitored in conscious, freely moving rats.

  • Data is collected and analyzed using a specialized data acquisition system.

III. Assessment of Vascular Function

1. Preparation of Mesenteric Artery Segments:

  • At the end of the treatment period, rats are euthanized.

  • The mesenteric arterial bed is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

  • Second-order mesenteric artery segments are dissected and mounted on a wire myograph.

2. Vasorelaxation Studies:

  • Arterial segments are pre-contracted with an appropriate vasoconstrictor (e.g., phenylephrine).

  • Cumulative concentration-response curves are generated for the endothelium-dependent vasodilator, acetylcholine (ACh), and the endothelium-independent vasodilator, sodium nitroprusside (SNP).[10]

  • Relaxation responses are expressed as a percentage of the pre-contraction.

IV. Measurement of Aortic Soluble Guanylyl Cyclase (sGC) Activity

1. Aortic Tissue Preparation:

  • The thoracic aorta is excised, cleaned of adhesive tissue, and homogenized in ice-cold buffer.

2. sGC Activity Assay:

  • The activity of sGC is determined by measuring the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[10]

  • Aortic homogenates are incubated with a reaction mixture containing GTP and a nitric oxide (NO) donor (e.g., diethylamine-NONOate) to stimulate sGC activity.[10]

  • The reaction is stopped, and the amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_measurements Measurements and Analyses cluster_outcomes Outcomes start Goto-Kakizaki (GK) Rats (10 weeks old) treatment This compound Treatment (10 mg/kg/day in chow for 14 weeks) start->treatment no_treatment Untreated GK Rats start->no_treatment control Wistar Rats (Control) bp_monitoring Blood Pressure Monitoring (Radiotelemetry) control->bp_monitoring treatment->bp_monitoring no_treatment->bp_monitoring euthanasia Euthanasia (at 24 weeks) bp_monitoring->euthanasia bp_data Blood Pressure Data bp_monitoring->bp_data tissue_collection Tissue Collection (Mesenteric Arteries, Aorta) euthanasia->tissue_collection vascular_function Vascular Function Assessment (Myography) tissue_collection->vascular_function sgc_activity sGC Activity Assay tissue_collection->sgc_activity vaso_data Vasorelaxation Data vascular_function->vaso_data sgc_data sGC Activity Data sgc_activity->sgc_data

Caption: Experimental workflow for studying this compound in GK rats.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell et1 Endothelin-1 (ET-1) eta_receptor ETA Receptor et1->eta_receptor Binds to gq Gq protein eta_receptor->gq Activates This compound This compound This compound->eta_receptor Blocks plc Phospholipase C (PLC) gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

Caption: this compound's mechanism of action on the ET-1 signaling pathway.

References

Application Notes and Protocols: Assessing Darusentan's Effects on Mesenteric Artery Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and selective endothelin type A (ETA) receptor antagonist that has been investigated for its therapeutic potential in managing conditions such as resistant hypertension.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its effects primarily through the G-protein coupled ETA receptor on vascular smooth muscle cells.[3][4] Antagonism of this receptor by this compound leads to vasodilation, making it a subject of interest in cardiovascular research.[5] These application notes provide a detailed protocol for assessing the effects of this compound on the contractility of isolated mesenteric arteries, a key vascular bed in the regulation of peripheral resistance.

The following protocols and data presentation guidelines are intended to offer a standardized approach for researchers evaluating the pharmacological properties of this compound and similar compounds on vascular tone.

Signaling Pathway of Endothelin-1 and this compound Intervention

The vasoconstrictor effects of ET-1 are primarily mediated through the ETA receptor on vascular smooth muscle cells. Upon binding of ET-1, the Gq-protein coupled ETA receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound selectively blocks the ETA receptor, thereby inhibiting this signaling cascade and preventing vasoconstriction.[3][4]

ET1_Darusentan_Pathway cluster_ec Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell ET1_source Endothelin-1 (ET-1) ET1 ET-1 ET1_source->ET1 ETAR ETA Receptor ET1->ETAR binds Gq Gq protein ETAR->Gq activates This compound This compound This compound->ETAR blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates release PKC Protein Kinase C DAG->PKC activates Ca Ca2+ SR->Ca Contraction Vasoconstriction Ca->Contraction PKC->Contraction

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Isolation and Preparation of Mesenteric Arteries

This protocol details the dissection and preparation of mesenteric artery segments for contractility studies using wire myography.[6][7]

Materials:

  • Euthanasia solution (e.g., pentobarbital)

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Petri dish coated with silicone elastomer (e.g., Sylgard)

  • Pins

  • Physiological Salt Solution (PSS), ice-cold. Composition (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 1.18 KH2PO4, 25 NaHCO3, 0.026 EDTA, 5.5 glucose, 2.5 CaCl2.

  • Micrometer

Procedure:

  • Humanely euthanize the experimental animal (e.g., rat or mouse) according to approved institutional guidelines.

  • Perform a midline laparotomy to expose the abdominal cavity.[8]

  • Carefully excise the mesenteric arcade and place it in a Petri dish containing ice-cold PSS.[6][8]

  • Under a dissection microscope, carefully remove the surrounding adipose and connective tissue from the second or third-order mesenteric arteries.[6][9]

  • Cut the cleaned artery into 2 mm long segments.[7]

  • Measure the internal and external diameters of the vessel segments using a calibrated micrometer.

Wire Myography for Mesenteric Artery Contractility

This protocol describes the mounting of arterial segments in a wire myograph and the subsequent assessment of their contractile responses.[7][10]

Materials:

  • Wire myograph system (e.g., DMT, Hugo Sachs)

  • Stainless steel wires (40 µm diameter)

  • High-potassium solution (KPSS). Composition (in mM): 63.7 NaCl, 60 KCl, 1.17 MgSO4, 1.18 KH2PO4, 25 NaHCO3, 0.026 EDTA, 5.5 glucose, 2.5 CaCl2.

  • Endothelin-1 (ET-1) stock solution

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Mount a 2 mm arterial segment onto the two stainless steel wires in the jaws of the wire myograph chamber.[7]

  • Fill the chamber with PSS and maintain it at 37°C, bubbled with 95% O2 / 5% CO2.

  • Normalize the vessel to a passive tension equivalent to a physiological transmural pressure. This typically involves a standardized stretching procedure to determine the optimal resting tension for maximal contractile response.[6][10]

  • Allow the vessel to equilibrate for at least 30 minutes.

  • To assess vessel viability, induce a contraction by replacing the PSS with KPSS. A robust and reproducible contraction confirms the viability of the smooth muscle cells.[9]

  • Wash the vessel with PSS until the tension returns to baseline.

  • To investigate the effect of this compound, pre-incubate the arterial segments with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 20-30 minutes).

  • Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the bath and recording the resulting isometric tension.

  • Record the tension at each concentration until a stable plateau is reached.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on mesenteric artery contractility.

Experimental_Workflow A Animal Euthanasia & Mesentery Isolation B Dissection of Mesenteric Artery Segments A->B C Mounting in Wire Myograph B->C D Normalization & Equilibration C->D E Viability Test (KPSS) D->E F Washout E->F G Pre-incubation (this compound or Vehicle) F->G H Cumulative ET-1 Concentration-Response Curve G->H I Data Acquisition & Analysis H->I

Caption: Experimental workflow for assessing mesenteric artery contractility.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Effect of this compound on ET-1-Induced Contraction
This compound Conc. (nM)nMax Response (% of KPSS)pEC50 (-log M)
Vehicle (Control)695.2 ± 5.18.1 ± 0.2
1685.7 ± 4.87.5 ± 0.3
10662.3 ± 6.2 6.8 ± 0.2
100635.1 ± 4.5 < 6.0

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Schild Analysis of this compound Antagonism
AgonistAntagonistpA2Schild Slope
ET-1This compound8.10 ± 0.141.05 ± 0.08

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A Schild slope not significantly different from unity suggests competitive antagonism.[4]

Conclusion

This document provides a comprehensive protocol for evaluating the effects of this compound on mesenteric artery contractility. By following these standardized procedures, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this compound and other endothelin receptor antagonists. The use of wire myography is a robust method for assessing vascular reactivity ex vivo, and the provided data presentation formats will aid in the clear and concise communication of findings.[7][11] These protocols are fundamental for preclinical studies aiming to understand the vascular effects of novel therapeutic agents.

References

Application Notes and Protocols for Assessing the Effect of Darusentan on Endothelial Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a highly selective endothelin-1 (ET-1) type A (ETA) receptor antagonist.[1][2] Endothelin-1 is a potent vasoconstrictor peptide produced by endothelial cells that plays a crucial role in vascular homeostasis.[3][4] Elevated levels of ET-1 are associated with various cardiovascular diseases and can contribute to endothelial dysfunction. One key aspect of endothelial function is the regulation of vascular permeability, which is the control of the passage of fluids, solutes, and cells across the endothelial barrier.[5][6] Dysregulation of this barrier is a hallmark of many pathological conditions.

These application notes provide a detailed framework for assessing the in vitro effects of this compound on endothelial cell permeability. The protocols described herein utilize two standard and complementary methods: Transendothelial Electrical Resistance (TEER) measurement and Fluorescein Isothiocyanate (FITC)-Dextran permeability assay.[7][8][9] These assays allow for the quantification of endothelial barrier integrity and the passage of macromolecules, respectively. By antagonizing the ETA receptor, this compound is hypothesized to mitigate ET-1-induced increases in endothelial permeability, thereby preserving barrier function.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of endothelin-1 in endothelial cells and the general experimental workflow for assessing the effect of this compound on endothelial permeability.

cluster_0 Endothelial Cell ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds Gq/11 Gq/11 ETA Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Increased Permeability Increased Permeability Ca2+ Release->Increased Permeability Leads to This compound This compound This compound->ETA Receptor Blocks

Caption: Endothelin-1 signaling pathway leading to increased endothelial permeability and its inhibition by this compound.

Start Start Seed Endothelial Cells on Transwell Inserts Seed Endothelial Cells on Transwell Inserts Start->Seed Endothelial Cells on Transwell Inserts Culture to Confluence Culture to Confluence Seed Endothelial Cells on Transwell Inserts->Culture to Confluence Pre-treat with this compound Pre-treat with this compound Culture to Confluence->Pre-treat with this compound Induce Permeability with ET-1 Induce Permeability with ET-1 Pre-treat with this compound->Induce Permeability with ET-1 Measure Permeability Measure Permeability Induce Permeability with ET-1->Measure Permeability TEER Assay TEER Assay Measure Permeability->TEER Assay FITC-Dextran Assay FITC-Dextran Assay Measure Permeability->FITC-Dextran Assay Analyze Data Analyze Data TEER Assay->Analyze Data FITC-Dextran Assay->Analyze Data

Caption: General experimental workflow for assessing this compound's effect on endothelial permeability.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments.

Table 1: Effect of this compound on Endothelin-1-Induced Changes in Transendothelial Electrical Resistance (TEER)

Treatment GroupConcentrationMean TEER (Ω·cm²)Standard Deviation% Change from ET-1 Control
Vehicle Control-150± 12-
ET-1100 nM85± 90%
This compound + ET-110 nM105± 1123.5%
This compound + ET-1100 nM125± 1047.1%
This compound + ET-11 µM140± 1364.7%
This compound Alone1 µM148± 11-

Table 2: Effect of this compound on Endothelin-1-Induced Permeability to FITC-Dextran

Treatment GroupConcentrationMean Fluorescence (RFU)Standard DeviationApparent Permeability (Papp, cm/s)% Inhibition of ET-1 Effect
Vehicle Control-250± 301.5 x 10⁻⁶-
ET-1100 nM750± 654.5 x 10⁻⁶0%
This compound + ET-110 nM580± 553.5 x 10⁻⁶34%
This compound + ET-1100 nM420± 482.5 x 10⁻⁶66%
This compound + ET-11 µM290± 351.7 x 10⁻⁶92%
This compound Alone1 µM255± 281.5 x 10⁻⁶-

Experimental Protocols

Protocol 1: Transendothelial Electrical Resistance (TEER) Assay

This protocol measures the electrical resistance across an endothelial cell monolayer, providing a real-time, non-invasive assessment of barrier integrity.[9][10]

Materials:

  • Endothelial cell line (e.g., HUVEC, EA.hy926)

  • Complete cell culture medium

  • Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)

  • TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes)

  • Endothelin-1 (ET-1)

  • This compound

  • Sterile PBS and 70% ethanol

Procedure:

  • Cell Seeding: Seed endothelial cells onto the apical chamber of the Transwell® inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

  • Monolayer Formation: Culture the cells in a humidified incubator at 37°C and 5% CO₂. Monitor the formation of the monolayer by measuring the TEER daily. The TEER values should plateau, indicating a stable, confluent monolayer.

  • This compound Pre-treatment: Once a stable TEER is achieved, replace the medium in both the apical and basolateral chambers with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • ET-1 Stimulation: Add ET-1 to the apical chamber to the final desired concentration to induce permeability changes.

  • TEER Measurement: At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after ET-1 addition, measure the TEER.

    • Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS before each measurement.

    • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

    • Ensure the electrodes do not touch the cell monolayer.

  • Data Calculation:

    • Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance of each well to obtain the net resistance.

    • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell® membrane.

Protocol 2: FITC-Dextran Permeability Assay

This protocol measures the flux of a fluorescently labeled macromolecule (FITC-Dextran) across the endothelial monolayer, quantifying paracellular permeability.[11][12][13]

Materials:

  • Endothelial cell monolayer cultured on Transwell® inserts (as in Protocol 1)

  • FITC-Dextran (e.g., 40 kDa)

  • Phenol red-free cell culture medium

  • Endothelin-1 (ET-1)

  • This compound

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 of the TEER assay protocol to establish a confluent monolayer and treat the cells with this compound and ET-1 for the desired duration.

  • Preparation of FITC-Dextran Solution: Prepare a 1 mg/mL solution of FITC-Dextran in phenol red-free medium. Protect the solution from light.

  • Permeability Assay:

    • After the treatment period, carefully remove the medium from the apical chamber.

    • Add the FITC-Dextran solution to the apical chamber.

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Sample Collection: At the end of the incubation, collect a sample from the basolateral chamber.

  • Fluorescence Measurement: Transfer the collected samples to a black, clear-bottom 96-well plate. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation and 520 nm emission).

  • Data Analysis:

    • Create a standard curve using known concentrations of FITC-Dextran to determine the concentration of the tracer in the basolateral samples.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of FITC-Dextran transport to the basolateral chamber (mass/time)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of FITC-Dextran in the apical chamber (mass/volume)

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound on endothelial cell permeability. By utilizing both TEER and FITC-Dextran assays, researchers can obtain robust and quantitative data on the integrity and function of the endothelial barrier. The expected results, based on the known mechanism of action of this compound, suggest a protective effect against ET-1-induced hyperpermeability. These studies are crucial for understanding the full therapeutic potential of this compound in cardiovascular diseases characterized by endothelial dysfunction.

References

Application Notes and Protocols for Long-Term Oral Administration of Darusentan in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term oral administration of Darusentan in rodent models, focusing on its effects on cardiovascular parameters. The protocols outlined below are based on published research and are intended to guide researchers in designing and conducting similar studies.

Introduction

This compound is a selective endothelin A (ETA) receptor antagonist. The endothelin system, particularly endothelin-1 (ET-1), is a potent vasoconstrictor and plays a role in the pathophysiology of hypertension and other cardiovascular diseases.[1] By blocking the ETA receptor, this compound inhibits the downstream signaling cascade that leads to vasoconstriction and cell proliferation, making it a compound of interest for cardiovascular research.

Long-term studies in rodent models are crucial for understanding the chronic effects of this compound on blood pressure, vascular function, and end-organ damage. This document provides detailed protocols for such studies, including drug administration, physiological monitoring, and ex vivo tissue analysis.

Data Presentation

The following tables summarize quantitative data from a key long-term study investigating the effects of this compound in a rodent model of type 2 diabetes and mild hypertension.

Table 1: Study Design and Animal Characteristics

ParameterDetails
Animal ModelSpontaneously type 2 diabetic Goto-Kakizaki (GK) rats
Control GroupWistar rats
Treatment GroupGoto-Kakizaki rats receiving this compound
Age at Start of Treatment10 weeks
Age at End of Treatment24 weeks
Duration of Treatment14 weeks
Number of AnimalsNot specified in abstract

Table 2: Effects of Long-Term this compound Treatment on Blood Pressure

ParameterObservation
24-hour Blood PressureSmall but sustained reduction in this compound-treated GK rats
Heart RateNot specified in abstract

Table 3: Effects of Long-Term this compound Treatment on Vascular Function

AssayEndpointResult in Untreated GK RatsEffect of this compound
Endothelium-Dependent VasorelaxationRelaxation of mesenteric artery to acetylcholine (ACh)BluntedNo restoration
Endothelium-Independent VasorelaxationRelaxation of mesenteric artery to sodium nitroprusside (SNP)BluntedNo restoration
Soluble Guanylyl Cyclase (sGC) ActivityNitric oxide (NO)-stimulated cGMP formation in aortaReducedNo restoration

Signaling Pathway

This compound acts by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor. This blockade disrupts the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.

Darusentan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor (GPCR) ET-1->ETA_Receptor Binds This compound This compound This compound->ETA_Receptor Blocks Gq Gq protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER/SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to Proliferation Proliferation PKC->Proliferation Promotes Darusentan_Workflow Start Study Start Animal_Model Select Animal Model (e.g., Goto-Kakizaki Rats) Start->Animal_Model Telemetry_Implantation Implant Radiotelemetry Transmitters Animal_Model->Telemetry_Implantation Recovery Allow for Surgical Recovery Telemetry_Implantation->Recovery Treatment Initiate Long-Term Oral This compound Administration Recovery->Treatment Monitoring Continuous Blood Pressure Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., 24 weeks of age) Monitoring->Endpoint Euthanasia Euthanize Animals and Collect Tissues Endpoint->Euthanasia Vascular_Assay Assess Mesenteric Artery Vasorelaxation Euthanasia->Vascular_Assay sGC_Assay Measure Aortic sGC Activity Euthanasia->sGC_Assay Data_Analysis Analyze and Interpret Data Vascular_Assay->Data_Analysis sGC_Assay->Data_Analysis Conclusion Study Conclusion Data_Analysis->Conclusion

References

Application Note: Determination of Darusentan in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of darusentan in human plasma. The protocol employs a straightforward protein precipitation extraction technique and utilizes a reversed-phase C18 column with UV detection, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a potent and selective endothelin-A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension. To support pharmacokinetic and pharmacodynamic studies, a reliable and accessible analytical method for its quantification in biological matrices is essential. While LC-MS/MS methods offer high sensitivity, HPLC with UV detection provides a cost-effective and widely available alternative for many laboratories. This document provides a detailed protocol for measuring this compound plasma concentrations using a validated HPLC-UV method.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., a structurally similar compound not co-administered.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (ACS grade)

  • Water (HPLC grade, filtered)

  • Human plasma (K2EDTA as anticoagulant), sourced from a certified biobank.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
UV Detection 254 nm
Internal Standard Structurally similar compound
Run Time ~10 minutes

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Internal Standard (IS) Working Solution: Prepare a 50 µg/mL working solution of the IS in methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 50 µg/mL. QC samples should be prepared at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).

Sample Preparation Protocol

The sample preparation is based on a simple and efficient protein precipitation method.[1][2]

  • Aliquot Plasma: Pipette 200 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the IS working solution (50 µg/mL) to each tube and vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[1]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial.

  • Injection: Inject 20 µL of the supernatant into the HPLC system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma Sample add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 600 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 14,000 x g vortex->centrifuge transfer 6. Transfer Supernatant to HPLC Vial centrifuge->transfer inject 7. Inject 20 µL into HPLC System transfer->inject

Caption: Workflow for Plasma Sample Preparation.

Method Validation Summary

The analytical method was validated according to standard bioanalytical guidelines. The results are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.1 to 50 µg/mL.

ParameterResult
Concentration Range 0.1 - 50 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.998
Weighting 1/x²
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.[1]

QC LevelConc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% of Nominal)
Low (LQC) 0.3< 10%< 12%90 - 110%
Medium (MQC) 15< 8%< 10%92 - 108%
High (HQC) 40< 7%< 9%93 - 107%
Lower Limit of Quantification (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

ParameterResult
LLOQ Concentration 0.1 µg/mL
Precision at LLOQ (%RSD) < 20%
Accuracy at LLOQ 80 - 120%
Recovery

The extraction recovery of this compound and the IS was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteLow QCMedium QCHigh QC
This compound Recovery (%) > 85%> 85%> 85%
IS Recovery (%) \multicolumn{3}{c}{> 88%}

Signaling Pathway Context

This compound functions by blocking the endothelin-A (ETA) receptor, thereby inhibiting the vasoconstrictive effects of endothelin-1 (ET-1). This mechanism is crucial for its therapeutic effect in managing hypertension.

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR PLC Phospholipase C (PLC) Activation ETAR->PLC Activates This compound This compound This compound->ETAR IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

Caption: this compound's Mechanism of Action.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of this compound in human plasma. The validation results confirm that the method is accurate and precise, making it a valuable tool for researchers and drug development professionals engaged in pharmacokinetic analysis and clinical studies of this compound.

References

Troubleshooting & Optimization

Darusentan solubility issues in aqueous research buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Darusentan in aqueous research buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective endothelin A (ETA) receptor antagonist.[1][2][3][4] It is a propanoic acid-based compound that is poorly soluble in aqueous solutions, which can pose a significant challenge for in vitro and in vivo research.[5][6][7] This low solubility can lead to issues such as precipitation in research buffers, inconsistent dosing, and reduced bioavailability in experiments.

Q2: What is the known solubility of this compound in common solvents?

A2: this compound is practically insoluble in water. However, it exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO).[6][7][8] For in vivo studies, formulations often start with dissolving this compound in DMSO, followed by dilution with other agents like PEG300, Tween 80, or corn oil.[6][8]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?

A3: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris is not recommended and is likely to be unsuccessful due to its hydrophobic nature.[6][7] It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: What is the recommended method for preparing a this compound stock solution?

A4: The recommended method is to first dissolve this compound powder in 100% DMSO to create a high-concentration stock solution.[6][7][8] Sonication may be used to aid dissolution.[6] This stock solution can then be stored at -20°C or -80°C for long-term use.

Troubleshooting Guide

Issue: My this compound precipitated out of solution after diluting the DMSO stock in my aqueous buffer (e.g., cell culture media, PBS).

Cause: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The final concentration of DMSO in your aqueous buffer may not be sufficient to keep this compound in solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.

  • Increase the Co-solvent Concentration: If experimentally permissible, slightly increasing the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, in cell-based assays.

  • Use a Surfactant: The inclusion of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to form micelles that encapsulate the hydrophobic this compound, preventing precipitation.

  • pH Adjustment: Since this compound is a propanoic acid derivative, the pH of the buffer can influence its solubility. Experimenting with slightly adjusting the pH of your buffer (if your experimental design allows) may improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.

Quantitative Solubility Data

The following table summarizes the available quantitative data on this compound's solubility. It is important to note that precise solubility in various aqueous research buffers is not widely published, with most sources qualitatively describing it as "insoluble."

Solvent/VehicleSolubilitySource
WaterInsoluble (< 0.1 mg/mL)[6][7]
DMSO≥ 100-125 mg/mL[6][7][8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (Clear Solution)[8][9]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (Clear Solution)[8][9]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 410.42 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.104 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 4.104 mg).

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETAR ET-A Receptor Gq Gq ETAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ET1 Endothelin-1 (ET-1) ET1->ETAR Binds This compound This compound This compound->ETAR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.

Darusentan_Solubility_Troubleshooting Start Start: this compound Precipitation in Aqueous Buffer Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Use_Surfactant Action: Add a biocompatible surfactant (e.g., Tween 80) Start->Use_Surfactant Adjust_pH Action: Adjust buffer pH (if experiment allows) Start->Adjust_pH Serial_Dilute Action: Use serial dilutions instead of a single step Start->Serial_Dilute Lower_Conc Action: Lower final This compound concentration Check_DMSO->Lower_Conc No Increase_DMSO Action: Cautiously increase final DMSO concentration (monitor cell toxicity) Check_DMSO->Increase_DMSO Yes Resolved Issue Resolved Lower_Conc->Resolved Increase_DMSO->Resolved Use_Surfactant->Resolved Adjust_pH->Resolved Serial_Dilute->Resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

Darusentan_Stock_Preparation Start Start: Prepare 10 mM This compound Stock Weigh 1. Weigh 4.104 mg of this compound powder Start->Weigh Add_DMSO 2. Add 1 mL of 100% DMSO Weigh->Add_DMSO Vortex 3. Vortex vigorously for 1-2 minutes Add_DMSO->Vortex Check_Dissolution Is it fully dissolved? Vortex->Check_Dissolution Sonicate 4. Sonicate in a water bath for 5-10 min Check_Dissolution->Sonicate No Aliquot 5. Aliquot into single-use tubes Check_Dissolution->Aliquot Yes Sonicate->Check_Dissolution Store 6. Store at -20°C or -80°C Aliquot->Store End End: Stock Solution Ready Store->End

Caption: Experimental workflow for preparing a this compound stock solution.

References

Technical Support Center: Optimizing Darusentan Dosage for In Vivo Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Darusentan in in vivo hypertension research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective endothelin A (ETA) receptor antagonist.[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a role in the pathophysiology of hypertension.[1][3] this compound selectively blocks the ETA receptor on vascular smooth muscle cells, thereby inhibiting ET-1-induced vasoconstriction and leading to a reduction in blood pressure.[1][2][4]

Q2: What are the common animal models of hypertension used with this compound?

A2: Preclinical studies with this compound have been conducted in various rat models of hypertension, including salt-sensitive models like deoxycorticosterone acetate (DOCA)-salt hypertensive rats and Dahl salt-sensitive rats.[2] It has also been studied in stroke-prone spontaneously hypertensive rats (SHRSP) and in aging Wistar rats where it demonstrated an effect on sodium and potassium excretion. A study in Goto-Kakizaki (GK) rats, a model of type 2 diabetes, showed a modest but sustained reduction in blood pressure.[5]

Q3: What is a recommended starting dosage for this compound in rats?

A3: Based on available literature, a dosage of 20 mg/kg/day administered orally has been used in aging Wistar rats.[6] Human clinical trials have explored doses ranging from 10 mg to 300 mg per day.[4][7][8] However, direct dose translation from humans to rats is not straightforward. It is recommended to perform a dose-response study in your specific animal model to determine the optimal dosage.

Q4: How should I prepare this compound for oral administration?

A4: this compound is orally bioavailable.[4] For oral gavage in rodents, the choice of vehicle is critical. While specific formulations for this compound in preclinical studies are not widely published, common vehicles for poorly water-soluble compounds include:

  • Aqueous suspensions: Using suspending agents like 0.5% w/v methylcellulose or carboxymethylcellulose (CMC) in water.

  • Oil-based solutions: Solubilizing the compound in oils such as corn oil, sesame oil, or medium-chain triglycerides.

  • Co-solvent systems: Using mixtures of solvents like polyethylene glycol (PEG) 400, propylene glycol, and water.

It is crucial to assess the solubility of this compound in the chosen vehicle and ensure its stability. Always include a vehicle-only control group in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no reduction in blood pressure Suboptimal Dosage: The dose may be too low for the specific animal model and severity of hypertension.Conduct a dose-response study to determine the optimal effective dose.
Poor Bioavailability: The vehicle used for administration may not be optimal for this compound's absorption.Test different vehicle formulations to improve solubility and absorption. Consider micronizing the compound for suspension formulations.
Animal Model Resistance: The specific model of hypertension may not be primarily driven by the endothelin system.Review the literature to confirm the role of the endothelin pathway in your chosen model. Consider using a different model of hypertension.
Signs of animal distress (e.g., lethargy, ruffled fur) Vehicle-related Toxicity: The vehicle itself may be causing adverse effects.Always run a vehicle-only control group. If adverse effects are observed in this group, consider a different, more inert vehicle.
Compound-related Toxicity: Although generally well-tolerated in clinical trials, high doses in animals may lead to toxicity.Reduce the dosage or the frequency of administration. Monitor the animals closely for any adverse signs.
Precipitation of this compound in the formulation Poor Solubility: this compound may have low solubility in the chosen vehicle.Increase the concentration of the co-solvent or suspending agent. Use sonication or gentle heating to aid dissolution, ensuring the compound's stability is not compromised. Prepare fresh formulations regularly.
Difficulty with oral gavage administration High Viscosity of the Formulation: A thick suspension or solution can be difficult to administer.Adjust the concentration of the suspending agent to reduce viscosity. Ensure the gavage needle is of an appropriate size for the animal.

Data Presentation

This compound Dosage in Preclinical and Clinical Studies
Species Hypertension Model Dosage Administration Route Reference
RatAging Wistar Rats20 mg/kg/dayOral[6]
RatGoto-Kakizaki (GK)Not specifiedNot specified[5]
HumanResistant Hypertension10, 50, 100, 150, 300 mg/day (forced titration)Oral[4][7]
HumanModerate Essential Hypertension10, 30, 100 mg/dayOral[8]
Pharmacokinetic Parameters of this compound in Rats (Enantiomers)

A study on the enantioselective determination of this compound in rat plasma after oral administration of three different doses of racemic this compound was conducted. The lower limit of quantitation (LLOQ) was 0.500 ng/mL for each enantiomer.[9] Detailed pharmacokinetic parameters like Cmax, Tmax, and bioavailability were not explicitly provided in the reviewed abstracts.

Experimental Protocols

General Protocol for Oral Administration of this compound in a Rat Model of Hypertension
  • Animal Model: Select an appropriate rat model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR, or L-NAME-induced hypertension).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Baseline Measurements: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • This compound Formulation:

    • Accurately weigh the required amount of this compound powder.

    • Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).

    • Suspend the this compound powder in the vehicle to the desired concentration. Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.

  • Administration:

    • Administer the prepared formulation or vehicle to the rats via oral gavage.

    • The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).

    • Administer once daily at the same time each day.

  • Blood Pressure Monitoring:

    • Monitor blood pressure at regular intervals throughout the study period (e.g., daily, weekly).

    • Measurements should be taken at the same time of day to minimize diurnal variations.

  • Data Analysis:

    • Analyze the changes in blood pressure from baseline for each group.

    • Use appropriate statistical tests to compare the effects of this compound treatment with the vehicle control.

Mandatory Visualizations

Signaling Pathway of Endothelin-1 in Vascular Smooth Muscle Cells

ET1_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq Gq Protein ETAR->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Vasoconstriction Ca2_release->Contraction PKC->Contraction This compound This compound This compound->ETAR blocks

Caption: this compound blocks the ETA receptor, inhibiting ET-1 induced vasoconstriction.

Experimental Workflow for In Vivo Hypertension Study

Experimental_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize baseline Baseline Blood Pressure Measurement acclimatize->baseline grouping Randomization into Treatment Groups baseline->grouping formulation This compound Formulation (Daily) grouping->formulation administration Oral Gavage (Daily) formulation->administration monitoring Blood Pressure Monitoring (Regular Intervals) administration->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's antihypertensive effects in vivo.

References

Technical Support Center: Endothelin Receptor Antagonists in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common adverse effects of endothelin receptor antagonists (ERAs) observed in animal models. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with Endothelin Receptor Antagonists (ERAs) in animal models?

A1: The most frequently reported adverse effects in animal models include developmental and reproductive toxicity (teratogenicity), hepatotoxicity, and male reproductive toxicity. These effects are considered a class effect for many ERAs.

Q2: Are the teratogenic effects of ERAs consistent across different animal species?

A2: Yes, the teratogenic effects of ERAs have been observed in both rats and rabbits, suggesting a consistent toxicity profile across species. The malformations typically affect craniofacial structures, the heart, and great vessels, which is consistent with the known role of endothelin in the development of these tissues.[1][2]

Q3: What is the mechanism behind ERA-induced hepatotoxicity?

A3: The exact mechanism is not fully elucidated, but it is thought to involve the inhibition of bile salt export pumps by some ERAs, leading to an accumulation of cytotoxic bile salts within hepatocytes.[3][4] Inhibition of the endothelin B (ETB) receptor may also contribute to hepatotoxicity.

Q4: Do all ERAs have the same potential for male reproductive toxicity?

A4: Not necessarily. While some marketed ERAs have been associated with testicular tubular atrophy and decreased fertility in male animals, newer agents like sparsentan, a dual endothelin and angiotensin receptor antagonist, have shown a safer profile regarding male fertility in nonclinical studies.[5]

Troubleshooting Guides

Troubleshooting Unexpected Teratogenicity

Problem: Higher than expected incidence of fetal malformations in a developmental toxicity study with a novel ERA.

Possible Causes & Solutions:

  • Dose Selection: The selected doses may be too high, leading to maternal toxicity that can indirectly affect fetal development.

    • Troubleshooting Step: Ensure that the high dose in your study induces minimal maternal toxicity. According to OECD guideline 414, the highest dose should aim to induce some maternal toxicity (e.g., slight decrease in body weight) but not severe suffering or death.[6] Review your dose-range finding studies to confirm appropriate dose selection.

  • Timing of Administration: The timing of ERA administration during gestation is critical. The period of organogenesis is particularly sensitive.

    • Troubleshooting Step: Verify that the administration period aligns with the critical developmental windows for the observed malformations. For rat studies, this is typically gestation days 6 through 17.

  • Species Sensitivity: While effects are generally consistent, there can be species-specific differences in sensitivity.

    • Troubleshooting Step: Compare your findings with historical control data for the specific rat or rabbit strain you are using. If the effects are still unexpectedly high, consider the pharmacokinetic and pharmacodynamic profile of your compound in that species.

Troubleshooting Elevated Liver Enzymes

Problem: A significant increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rodents treated with an ERA.

Possible Causes & Solutions:

  • ERA-Specific Hepatotoxicity: Some ERAs, like bosentan, are known to cause dose-dependent elevations in liver enzymes.

    • Troubleshooting Step: Review the known hepatotoxic potential of the specific ERA being studied. For instance, bosentan has a higher incidence of liver enzyme elevation compared to ambrisentan and macitentan in clinical settings, a trend that may be reflected in preclinical models.[3][4][7]

  • Off-Target Effects: The observed hepatotoxicity could be due to off-target effects of the compound or its metabolites.

    • Troubleshooting Step: Conduct in vitro assays to assess the potential for your compound to inhibit bile salt export pump (BSEP) or other hepatic transporters.

  • Animal Model: The choice of animal model can influence the manifestation of hepatotoxicity.

    • Troubleshooting Step: Ensure the animal model is appropriate for studying drug-induced liver injury. The C57BL/6 mouse strain is often used for acetaminophen-induced hepatotoxicity studies due to its consistent response.[8]

Data Presentation

Table 1: Teratogenic Effects of Select Endothelin Receptor Antagonists in Animal Models

ERAAnimal ModelDose (mg/kg/day)Key Teratogenic Findings
L-753,037RatNot SpecifiedProfound craniofacial, cardiovascular, and viscerocranial malformations.[1]
AmbrisentanRat, RabbitNot SpecifiedTeratogenic effects observed.[9]
MacitentanNot SpecifiedNot SpecifiedPotential for embryo-fetal toxicity.[10]
BosentanNot SpecifiedNot SpecifiedKnown teratogen.[3]

Table 2: Hepatotoxicity of Select Endothelin Receptor Antagonists in Animal and Clinical Studies

ERAStudy TypeDoseIncidence of Elevated ALT/AST (>3x ULN)
BosentanClinical Trials100-500 mg/day2-4%
1000-2000 mg/day8-11%[3]
AmbrisentanClinical Trials2.5-10 mg/day0-3% (similar to placebo)[7]
MacitentanClinical Trial (SERAPHIN)3 mg/day3.6%
10 mg/day3.4% (placebo: 4.5%)[11]

Table 3: Male Reproductive Toxicity of Endothelin Receptor Antagonists in Animal Models

ERA ClassAnimal ModelKey Findings
Marketed ERAs (e.g., Bosentan)Rat, DogTesticular tubular atrophy, decreased fertility.[5]
SparsentanRat, DogNo evidence of effects on spermatogenesis or testicular histopathology.[5]
AmbrisentanRatTesticular toxicity observed.[9]

Experimental Protocols

Protocol for Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)
  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rat) and a non-rodent species (e.g., New Zealand White rabbit).[12][13]

  • Group Allocation: Assign at least 20 pregnant females per group to a control group and at least three dose groups.

  • Dose Formulation and Administration: Prepare the test substance in a suitable vehicle. Administer the substance daily by oral gavage from implantation to the day before scheduled cesarean section.[6]

  • Maternal Observations: Conduct daily clinical observations. Record maternal body weight at regular intervals and food consumption.

  • Cesarean Section: On the day before expected delivery, perform a cesarean section. Examine the uterus and its contents.

  • Fetal Examination: Count the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Weigh and sex individual fetuses. Examine each fetus for external, visceral, and skeletal malformations.

  • Data Analysis: Analyze maternal and fetal data for statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity.

Protocol for Assessing Drug-Induced Liver Injury in Rodents
  • Animal Model: Select a suitable rodent model, such as Wistar rats or C57BL/6 mice.

  • Drug Administration: Administer the ERA at various dose levels via a clinically relevant route (e.g., oral gavage) for a specified duration (e.g., 7, 14, or 28 days). Include a vehicle control group.

  • Clinical Monitoring: Observe the animals daily for any clinical signs of toxicity. Record body weights and food consumption regularly.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for serum biochemistry analysis. Euthanize the animals and collect the liver for histopathological examination.

  • Serum Biochemistry: Analyze serum samples for liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Histopathology: Process a portion of the liver for histopathological evaluation. Stain liver sections with Hematoxylin and Eosin (H&E) and other relevant stains to assess for hepatocellular necrosis, inflammation, cholestasis, and steatosis.

  • Data Interpretation: Compare the serum biochemistry and histopathology findings between the treated and control groups to assess the extent of liver injury.

Mandatory Visualization

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET-1->ETAR Binds to ETBR ET-B Receptor ET-1->ETBR Binds to Gq Gq protein ETAR->Gq Activates ETBR->Gq Activates NO_Synthase Nitric Oxide Synthase (eNOS) ETBR->NO_Synthase Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Cell Proliferation Ca2+->Vasoconstriction PKC->Vasoconstriction NO Nitric Oxide (NO) NO_Synthase->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Endothelin Signaling Pathway via ET-A and ET-B Receptors.

Experimental_Workflow_DART start Start: Pregnant Animal Model (Rat or Rabbit) dosing Daily Dosing with ERA (Gestation Days 6-17 for rats) start->dosing monitoring Maternal Monitoring: - Clinical Signs - Body Weight - Food Consumption dosing->monitoring c_section Cesarean Section (Day before parturition) monitoring->c_section uterine_exam Uterine Examination: - Corpora Lutea - Implantation Sites - Resorptions c_section->uterine_exam fetal_exam Fetal Examination: - Live/Dead Fetuses - Fetal Weight - External, Visceral, & Skeletal Malformations uterine_exam->fetal_exam analysis Data Analysis: - Statistical Comparison - Determine NOAEL/LOAEL fetal_exam->analysis end End: Developmental Toxicity Profile analysis->end

Caption: Experimental Workflow for a Developmental and Reproductive Toxicity (DART) Study.

References

Preventing Darusentan precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darusentan in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective endothelin A (ETA) receptor antagonist.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its effects through two receptor subtypes: ETA and ETB.[3] In vascular smooth muscle cells, the activation of ETA receptors by ET-1 triggers a signaling cascade that leads to vasoconstriction and cell proliferation.[1][3] this compound specifically blocks the ETA receptor, thereby inhibiting the downstream signaling pathways induced by ET-1.[1][2]

Q2: In which solvent should I dissolve this compound?

A2: this compound has low aqueous solubility and is typically dissolved in dimethyl sulfoxide (DMSO).

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. However, the sensitivity to DMSO can vary between cell types. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.

Q4: Can I store this compound stock solutions? If so, under what conditions?

A4: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides potential causes and solutions to help you troubleshoot this problem.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Potential Cause Explanation Recommended Solution
High Final Concentration of this compound This compound has low solubility in aqueous solutions like cell culture media. Exceeding its solubility limit will cause it to precipitate.- Review the literature for effective concentrations of this compound in your cell type. For rat aortic vascular smooth muscle cells (RAVSMs), concentrations in the range of 0.001 to 1 µM have been used.[1] - Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments.
Improper Stock Solution Preparation If the initial stock solution in DMSO is not fully dissolved, it will lead to precipitation upon dilution in the aqueous cell culture medium.- Ensure this compound is completely dissolved in DMSO before preparing further dilutions. Gentle warming or vortexing can aid dissolution.
High Final DMSO Concentration While DMSO aids in initial solubilization, a high final concentration in the media can sometimes paradoxically lead to precipitation of the compound, especially if the media is cold or has a high salt concentration.- Prepare a highly concentrated stock solution of this compound in DMSO (e.g., 10 mM). - Use a small volume of the stock solution to achieve the desired final concentration in the cell culture medium, ensuring the final DMSO concentration remains below 0.5%.
Method of Addition to Media Adding the this compound stock solution directly to the full volume of cold media can cause localized high concentrations and rapid precipitation.- Warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise to the medium while gently swirling or mixing to ensure rapid and even dispersion.
pH of the Cell Culture Medium The solubility of many compounds is pH-dependent. Standard cell culture media is typically buffered to a physiological pH of ~7.4. Changes in pH due to CO2 levels or cellular metabolism can affect this compound's solubility.- Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the medium. - Avoid prolonged exposure of the media to room air, which can alter its pH.
Interaction with Serum Proteins Components of fetal bovine serum (FBS) or other sera can interact with hydrophobic compounds, sometimes leading to precipitation or, conversely, aiding in solubilization.[4] The effect can be complex and concentration-dependent.- If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to potentially improve solubility. - If using serum-containing media, try reducing the serum concentration to see if it mitigates precipitation. However, be mindful that this could also affect cell health and the "free" concentration of this compound.
Temperature Fluctuations Repeated warming and cooling of the media containing this compound can affect its stability and solubility.- Prepare fresh working solutions of this compound in media for each experiment. - Avoid storing pre-mixed media containing this compound for extended periods.

Quantitative Data Summary

Parameter Value Notes
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubility.
Aqueous Solubility LowThis compound is a hydrophobic molecule.
Effective Concentration in Cell Culture (RAVSMs) 0.001 - 1 µMAs reported in studies with rat aortic vascular smooth muscle cells.[1]
Binding Affinity (Ki) for ETA Receptor ~13 nMDetermined in membrane preparations from rat aortic vascular smooth muscle cells.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Treatment of Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) with this compound

  • Cell Culture:

    • Culture primary rat aortic vascular smooth muscle cells (RAVSMs) in a suitable growth medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) in a humidified incubator at 37°C with 5% CO2.

    • Plate the cells at the desired density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

    • Warm the cell culture medium to 37°C.

    • Prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.001 µM, 0.01 µM, 0.1 µM, 1 µM).

    • Important: Add the this compound stock solution to the medium dropwise while gently mixing to ensure immediate and thorough dispersion. This will minimize the risk of precipitation.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cultured RAVSMs.

    • Gently add the freshly prepared medium containing the desired concentration of this compound (or the vehicle control medium) to the respective wells.

    • Return the cells to the incubator for the desired treatment duration.

    • Following incubation, proceed with your downstream assays (e.g., measurement of intracellular calcium, inositol phosphate levels, or cell proliferation).

Visualizations

Darusentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Stimulates ER release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasc_effects Vasoconstriction & Cell Proliferation Ca_release->Vasc_effects PKC->Vasc_effects This compound This compound This compound->ETAR Blocks

Caption: this compound's mechanism of action on the ET-1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute stock in warm media) prep_stock->prep_working culture_cells Culture RAVSMs to desired confluency treat_cells Treat Cells with this compound (and vehicle control) culture_cells->treat_cells prep_working->treat_cells downstream_assay Perform Downstream Assays (e.g., Ca2+ imaging, IP1 assay) treat_cells->downstream_assay

Caption: General experimental workflow for using this compound in cell culture.

References

Long-term stability of Darusentan in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of Darusentan dissolved in Dimethyl Sulfoxide (DMSO) and stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound in DMSO?

For long-term storage of a this compound stock solution in DMSO, -80°C is generally recommended. However, storage at -20°C is also a common practice for shorter durations.

Q2: How long can I store this compound in DMSO at -20°C?

There are varying recommendations from different suppliers. Some suggest that a this compound solution in DMSO is stable for up to one year when stored at -20°C[1]. Other sources recommend using the solution within one month when stored at -20°C[2]. To ensure the integrity of your experiments, it is advisable to prepare fresh solutions or conduct your own stability assessment if the solution is to be stored for an extended period.

Q3: Are there any signs of degradation I should look for?

Visual inspection for precipitation or color change is a preliminary step. However, chemical degradation may not be visible. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the best practices for preparing and storing this compound in DMSO?

To maximize stability, it is recommended to:

  • Use anhydrous, high-purity DMSO.

  • Prepare the stock solution in a sterile environment to prevent microbial contamination.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[2].

  • Store aliquots in tightly sealed vials to prevent moisture absorption and exposure to air.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results with an older this compound solution. The compound may have degraded over time in the DMSO solution.1. Prepare a fresh stock solution of this compound in DMSO. 2. Compare the performance of the fresh solution with the older one in a pilot experiment. 3. If significant degradation is suspected, consider performing an analytical validation of the stored solution (see Experimental Protocols).
Precipitate is observed in the this compound solution after thawing. The solubility limit may have been exceeded, or the compound is precipitating out of solution at lower temperatures.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate[2]. 2. Before use, ensure the solution is clear and homogenous. 3. Consider preparing a more dilute stock solution if precipitation is a recurring issue.
Concern about the stability of a this compound solution stored for an intermediate period (e.g., several months). Lack of specific, long-term stability data for your particular storage conditions.Perform a stability check using an appropriate analytical method. A simplified HPLC analysis comparing the peak area of the stored sample to a freshly prepared standard can provide an indication of degradation.

Quantitative Data Summary

Publicly available, detailed quantitative data from long-term stability studies of this compound in DMSO at -20°C is limited. The following table summarizes the storage recommendations from various suppliers. Researchers are encouraged to perform their own stability assessments for critical applications.

Storage Temperature Recommended Storage Period Source
-20°C1 yearMedchemExpress[1]
-20°C1 monthGlpBio[2]
-80°C2 yearsMedchemExpress[1]
-80°C6 monthsGlpBio[2]
-80°C1 yearTargetMol[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO using HPLC

This protocol outlines a general method for assessing the stability of this compound in DMSO. Specific parameters may need to be optimized for the available equipment and columns.

Objective: To determine the percentage of intact this compound remaining in a DMSO solution after storage at -20°C over time.

Materials:

  • This compound stock solution in DMSO (stored at -20°C)

  • Freshly prepared this compound standard solution in DMSO (as a reference)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 analytical column

Methodology:

  • Sample Preparation:

    • Thaw an aliquot of the stored this compound solution and a freshly prepared standard solution.

    • Dilute both the stored sample and the fresh standard to the same concentration (e.g., 10 µg/mL) in the mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Run Time: Sufficient to elute this compound and any potential degradation products.

  • Data Analysis:

    • Integrate the peak area of this compound in both the stored sample and the fresh standard chromatograms.

    • Calculate the percentage of remaining this compound in the stored sample relative to the fresh standard.

    • The appearance of new peaks in the chromatogram of the stored sample may indicate degradation products.

Visualizations

Darusentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETAR) ET1->ETAR Binds This compound This compound This compound->ETAR Blocks Gq Gq/11 ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: this compound's mechanism of action as an ET-A receptor antagonist.

Experimental_Workflow start Start: Prepare this compound in DMSO stock aliquot Aliquot into single-use vials start->aliquot store Store at -20°C aliquot->store timepoint Time Point (T=0, 1, 3, 6 months) store->timepoint thaw Thaw one aliquot timepoint->thaw hplc Analyze by HPLC vs. fresh standard thaw->hplc data Calculate % remaining this compound hplc->data end End: Determine stability profile data->end

Caption: Workflow for assessing this compound stability in DMSO.

References

Technical Support Center: Investigating the Impact of Serum Proteins on Darusentan Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro assessment of serum protein impact on Darusentan's binding affinity.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of serum proteins on the in vitro binding affinity of this compound to its target, the endothelin-A (ET-A) receptor?

A1: Serum proteins, particularly human serum albumin (HSA), are known to bind to a wide range of drug compounds.[1] For the class of endothelin receptor antagonists, to which this compound belongs, high plasma protein binding is a common characteristic. This binding sequesters the drug, reducing the concentration of the free, unbound fraction that is available to interact with its therapeutic target.[2] Consequently, the presence of serum proteins in an in vitro binding assay is expected to decrease the apparent binding affinity of this compound for the ET-A receptor. This would manifest as an increase in the measured inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) value.

Q2: We are observing a significantly lower potency of this compound in our cell-based assays compared to the reported Ki values from membrane-based assays. Could serum proteins in our cell culture media be the cause?

A2: This is a very likely scenario. Cell culture media is often supplemented with fetal bovine serum (FBS) or other serum products, which contain albumin and other proteins that can bind to this compound. This protein binding reduces the effective concentration of free this compound available to interact with the ET-A receptors on the cells, leading to an apparent decrease in potency (a higher IC50 value). It is crucial to consider the protein concentration in your assay medium when interpreting potency data and comparing it across different experimental setups.

Q3: How can we quantitatively assess the impact of serum proteins on this compound's binding affinity in our laboratory?

A3: To quantify the effect of serum proteins, you can perform binding or functional assays in the presence and absence of a defined concentration of human serum albumin (HSA) or human plasma. By comparing the binding affinity (e.g., Ki or IC50) under these different conditions, you can calculate the fraction of unbound drug (fu) and determine the extent of protein binding. Common in vitro methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and surface plasmon resonance.[3]

Q4: What are the typical experimental pitfalls to avoid when conducting plasma protein binding assays for a compound like this compound?

A4: Common issues include:

  • Non-specific binding: The drug may bind to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device), leading to an overestimation of protein binding. It is essential to perform recovery experiments to account for this.

  • Compound instability: The drug may be unstable in plasma or buffer over the course of the experiment. Stability should be assessed beforehand.

  • Incorrect pH or temperature: Maintaining physiological pH (7.4) and temperature (37°C) is critical as these factors can influence drug-protein interactions.

  • Equilibrium not reached: In methods like equilibrium dialysis, it is crucial to ensure that the system has reached equilibrium to obtain accurate results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in binding affinity results between experiments. Inconsistent concentrations of serum proteins in assay buffers or cell culture media.Standardize the source and concentration of serum or albumin in all experiments. If possible, use purified human serum albumin (HSA) for more controlled conditions.
Observed IC50 for this compound is much higher than literature values. The presence of serum proteins in the assay medium is reducing the free fraction of the drug.Measure the binding affinity in a protein-free buffer to establish a baseline. Quantify the unbound fraction in the presence of serum proteins using methods like equilibrium dialysis or ultrafiltration.
Low recovery of this compound after a plasma protein binding assay. Non-specific binding of the compound to the experimental apparatus.Pre-saturate the device with a solution of the compound before the experiment. Use low-binding materials for all tubes and plates. Perform a mass balance calculation to account for all the compound.
Precipitation of this compound in the assay. The compound has low solubility in the aqueous buffer or plasma.Assess the solubility of this compound under the experimental conditions. The use of a co-solvent may be necessary, but its potential impact on protein binding must be evaluated.

Quantitative Data Summary

Table 1: this compound Binding Affinity for Endothelin Receptors

ReceptorBinding Affinity (Ki)Reference
Endothelin-A (ET-A)1.4 nM[4]
Endothelin-B (ET-B)184 nM[4]

Table 2: Representative Plasma Protein Binding of Similar Receptor Antagonists

CompoundTarget ReceptorPercent Unbound (Free Fraction) in Human PlasmaReference
LosartanAngiotensin II Receptor1.4%[5]
EXP3174 (Losartan Metabolite)Angiotensin II Receptor0.2%[5]
AprocitentanEndothelin-A/B ReceptorsHighly bound (specific percentage not stated)[6]

Note: The data in Table 2 is for illustrative purposes to indicate the expected high degree of plasma protein binding for this compound.

Experimental Protocols

Equilibrium Dialysis for Determining Plasma Protein Binding

Objective: To determine the fraction of this compound that is unbound to plasma proteins at equilibrium.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spiking Plasma: Spike human plasma with this compound to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid effects on protein conformation.

  • Dialysis Setup:

    • Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).

    • Add the spiked plasma to one chamber of the dialysis cell.

    • Add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

  • Equilibration: Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours). The exact time should be determined in preliminary experiments.

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration (bound + unbound).

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer) / (Concentration in plasma)

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

Ultrafiltration for Determining Plasma Protein Binding

Objective: To rapidly separate the unbound fraction of this compound from the protein-bound fraction by centrifugation through a semi-permeable membrane.

Methodology:

  • Preparation: Prepare a stock solution of this compound and spike human plasma as described for equilibrium dialysis.

  • Device Conditioning: Pre-condition the ultrafiltration device (e.g., a centrifugal filter unit with a low-binding membrane) by passing a buffer solution through it to minimize non-specific binding.

  • Sample Loading: Add the spiked plasma sample to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., at 2000 x g for 15-30 minutes at 37°C). This forces the protein-free ultrafiltrate, containing the unbound drug, through the membrane into the collection tube.

  • Sampling: Collect the ultrafiltrate from the collection tube.

  • Analysis: Determine the concentration of this compound in the ultrafiltrate using a validated analytical method. This concentration represents the unbound drug concentration.

  • Calculation:

    • To determine the total concentration, analyze a sample of the initial spiked plasma that has not been subjected to ultrafiltration.

    • Calculate the fraction unbound (fu) as: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET-A Receptor ET-A Receptor Endothelin-1->ET-A Receptor Binds Gq/11 Gq/11 ET-A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ (intracellular) ER->Ca2+ Releases Downstream Effects Vasoconstriction, Cell Proliferation Ca2+->Downstream Effects Leads to PKC->Downstream Effects Leads to This compound This compound This compound->ET-A Receptor Blocks

Caption: this compound Signaling Pathway Blockade.

Experimental_Workflow cluster_prep Sample Preparation cluster_ed Equilibrium Dialysis cluster_uf Ultrafiltration cluster_analysis Analysis prep_start Start spike_plasma Spike Human Plasma with this compound prep_start->spike_plasma ed_setup Set up Dialysis Cell spike_plasma->ed_setup uf_setup Load Ultrafiltration Device spike_plasma->uf_setup ed_incubate Incubate at 37°C (4-24h) ed_setup->ed_incubate ed_sample Sample Plasma and Buffer Chambers ed_incubate->ed_sample lcms LC-MS/MS Analysis ed_sample->lcms uf_centrifuge Centrifuge at 37°C (15-30min) uf_setup->uf_centrifuge uf_sample Collect Ultrafiltrate uf_centrifuge->uf_sample uf_sample->lcms calculate Calculate Fraction Unbound and % Bound lcms->calculate end End calculate->end

Caption: In Vitro Protein Binding Workflow.

Logical_Relationship Serum_Proteins Presence of Serum Proteins Darusentan_Binding This compound binds to Serum Proteins Serum_Proteins->Darusentan_Binding Free_this compound Decreased Free This compound Concentration Darusentan_Binding->Free_this compound Apparent_Affinity Decreased Apparent Binding Affinity to ET-A (Higher Ki/IC50) Free_this compound->Apparent_Affinity

Caption: Impact of Serum Proteins on Affinity.

References

Technical Support Center: Managing Peripheral Edema in Darusentan Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Darusentan in preclinical animal studies. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage peripheral edema, a known side effect of endothelin receptor antagonists (ERAs).

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of observing peripheral edema in animal models treated with this compound?

Q2: What is the underlying mechanism of this compound-induced peripheral edema?

A2: this compound is a selective ETA receptor antagonist.[2] The proposed mechanism for peripheral edema involves the unopposed stimulation of the ETB receptor, leading to vasodilation and increased vascular permeability. This, in turn, can lead to fluid leakage into the interstitial space. Additionally, endothelin receptor antagonists can cause fluid retention through the activation of vasopressin and aldosterone secondary to vasodilation.[5]

Q3: In which animal models is peripheral edema most likely to be observed?

A3: While specific data for this compound is limited, preclinical studies on other ERAs have utilized rodent models, such as rats, to investigate fluid retention.[6] Models of hypertension or cardiovascular disease may be more susceptible to this side effect.

Q4: What are the typical signs of peripheral edema in rodents?

A4: The most common sign of peripheral edema in rodents is swelling of the paws and limbs. This can be visually assessed and quantified by measuring paw volume. In more severe cases, swelling may be observed in other dependent areas.

Q5: Is the observed edema likely to be transient or persistent with continued dosing?

A5: In human clinical trials with other selective ETA receptor antagonists, edema was sometimes reported to occur with initiation of treatment.[7] The persistence of edema with continued dosing in animal models may vary depending on the dose, the animal model used, and the development of compensatory mechanisms. Close monitoring is essential.

Troubleshooting Guide

Issue 1: Unexpectedly high incidence or severity of peripheral edema.

Possible Cause 1: Dose of this compound is too high.

  • Solution: Consider reducing the dose of this compound. Clinical data in humans shows a clear dose-dependent effect on the incidence of peripheral edema.[3] A dose-response study in your animal model may be necessary to identify the optimal therapeutic window with manageable side effects.

Possible Cause 2: The animal model is particularly sensitive.

  • Solution: If using a model with pre-existing cardiovascular or renal compromise, the incidence of edema may be higher. Ensure that baseline health parameters are well-characterized. If possible, compare the effects in the disease model to healthy control animals to understand the contribution of the underlying pathology.

Possible Cause 3: Dehydration leading to compensatory fluid retention.

  • Solution: Ensure all animals have free access to water. Monitor for signs of dehydration, which can sometimes paradoxically exacerbate fluid retention.

Issue 2: Difficulty in accurately quantifying the degree of edema.

Possible Cause 1: Inconsistent measurement technique.

  • Solution: Utilize a standardized and validated method for measuring edema. For rodent paw edema, a plethysmometer is a precise tool for quantifying changes in paw volume.[8][9][10][11][12] Ensure that the paw is immersed to the same anatomical landmark each time. Calipers can also be used to measure paw thickness at a consistent location.

Possible Cause 2: Subjective visual assessment is not sufficient.

  • Solution: Supplement visual scoring with quantitative measurements. Histological examination of the affected tissue can provide objective evidence of subcutaneous edema and inflammatory cell infiltration.[13][14][15]

Issue 3: Edema is impacting the welfare of the animals or the study outcomes.

Possible Cause 1: The edema is causing discomfort or distress.

  • Solution: Implement a humane endpoint protocol for animals exhibiting severe edema that impairs mobility or causes signs of pain. Consult with the institutional animal care and use committee (IACUC) for guidance.

Possible Cause 2: The edema is confounding other study endpoints.

  • Solution: Consider co-administration of a diuretic to manage the fluid retention. Furosemide is a commonly used loop diuretic in rodent studies.[16][17] The appropriate dose and frequency should be carefully determined to avoid excessive dehydration and electrolyte imbalance. It is crucial to include a control group receiving this compound without the diuretic to understand the independent effect of the diuretic on the study endpoints.

Data Presentation

Table 1: Incidence of Peripheral Edema in Human Clinical Trials with this compound

Study PopulationThis compound DoseIncidence of Peripheral Edema (%)Placebo Incidence (%)Reference
Resistant Hypertension10 mg/day44.730.3[3]
Resistant Hypertension30 mg/day40.830.3[3]
Resistant Hypertension100 mg/day49.030.3[3]
Resistant Hypertension50 mg/day3217[2]
Resistant Hypertension100 mg/day3617[2]
Resistant Hypertension300 mg/day2917[2]

Note: This data is from human clinical trials and may not be directly predictive of incidence rates in preclinical animal models.

Experimental Protocols

Protocol 1: Assessment of Paw Edema using a Plethysmometer

Objective: To quantitatively measure changes in paw volume as an indicator of peripheral edema in rats.

Materials:

  • Digital Plethysmometer[11]

  • Conductive solution for the plethysmometer

  • Marking pen

Procedure:

  • Acclimatize the rats to the handling and measurement procedure for several days before the start of the experiment.

  • Gently mark a line on the rat's hind paw at the level of the lateral malleolus to ensure consistent immersion depth for all measurements.

  • Calibrate the plethysmometer according to the manufacturer's instructions.

  • Gently restrain the rat and immerse the hind paw into the measuring cell of the plethysmometer up to the marked line.

  • Record the paw volume displayed on the plethysmometer.

  • Repeat the measurement three times for each paw and calculate the average.

  • Measure the paw volume at baseline (before this compound administration) and at specified time points after treatment.

  • The change in paw volume is calculated as: ΔV = V_t - V_0, where V_t is the volume at a specific time point and V_0 is the baseline volume.

Protocol 2: Management of Peripheral Edema with Furosemide Co-administration

Objective: To mitigate this compound-induced peripheral edema in rats using the diuretic furosemide.

Materials:

  • This compound solution/suspension for administration

  • Furosemide solution for injection or oral administration[16]

  • Metabolic cages for urine collection (optional, for monitoring diuretic efficacy)[6]

Procedure:

  • Based on the severity of edema observed in pilot studies, determine an appropriate starting dose of furosemide. A common dose range for diuretic effects in rats is 1-10 mg/kg.[17][18][19]

  • Administer this compound at the desired dose and route.

  • Administer furosemide either concurrently or at a specified time point after this compound administration. The timing may need to be optimized based on the pharmacokinetic profiles of both drugs.

  • Monitor the animals closely for both the resolution of edema and any signs of dehydration or electrolyte imbalance (e.g., lethargy, decreased skin turgor).

  • Ensure free access to drinking water and consider providing electrolyte-supplemented water if necessary.

  • Include appropriate control groups:

    • Vehicle control

    • This compound alone

    • This compound + Furosemide

    • Furosemide alone

  • Assess peripheral edema using a quantitative method (e.g., plethysmometry) at regular intervals.

Visualizations

Signaling_Pathway_Edema cluster_0 Mechanism of ERA-Induced Edema This compound This compound (Selective ETA Antagonist) ETAR ETA Receptor This compound->ETAR Blocks ET1 Endothelin-1 (ET-1) ET1->ETAR Activates ETBR ETB Receptor ET1->ETBR Unopposed Stimulation Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Vasodilation Vasodilation ETBR->Vasodilation IncreasedPermeability Increased Vascular Permeability ETBR->IncreasedPermeability FluidLeakage Fluid Leakage into Interstitial Space Vasodilation->FluidLeakage IncreasedPermeability->FluidLeakage Edema Peripheral Edema FluidLeakage->Edema

Caption: Signaling pathway of this compound-induced peripheral edema.

Experimental_Workflow cluster_1 Workflow for Assessing and Managing Edema Start Start of Study Baseline Baseline Paw Volume Measurement (Plethysmometer) Start->Baseline DarusentanAdmin Administer this compound Baseline->DarusentanAdmin Monitor Monitor for Edema (Visual & Quantitative) DarusentanAdmin->Monitor EdemaObserved Edema Observed? Monitor->EdemaObserved Endpoint Endpoint Measurement & Histology Monitor->Endpoint NoEdema Continue Monitoring EdemaObserved->NoEdema No ManageEdema Implement Management Strategy EdemaObserved->ManageEdema Yes NoEdema->Monitor Diuretic Co-administer Diuretic (e.g., Furosemide) ManageEdema->Diuretic DoseAdj Adjust this compound Dose ManageEdema->DoseAdj Diuretic->Monitor DoseAdj->Monitor End End of Study Endpoint->End

Caption: Experimental workflow for edema assessment and management.

Troubleshooting_Guide cluster_2 Troubleshooting Logic for Peripheral Edema Problem Problem High Incidence/Severity of Edema Cause1 Possible Cause High this compound Dose Problem->Cause1 Cause2 Possible Cause Sensitive Animal Model Problem->Cause2 Cause3 Possible Cause Inaccurate Quantification Problem->Cause3 Cause4 Possible Cause Animal Welfare/Study Confound Problem->Cause4 Solution1 Solution Reduce Dose or Conduct Dose-Response Study Cause1->Solution1 Solution2 Solution Characterize Baseline Health & Compare to Healthy Controls Cause2->Solution2 Solution3 Solution Use Standardized Method (Plethysmometer) & Consider Histology Cause3->Solution3 Solution4 Solution Implement Humane Endpoints & Consider Diuretic Co-administration Cause4->Solution4

Caption: Troubleshooting guide for managing peripheral edema.

References

Technical Support Center: Investigating Hepatotoxicity of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for hepatotoxicity with endothelin receptor antagonists (ERAs).

Frequently Asked Questions (FAQs)

Q1: What is the known association between endothelin receptor antagonists (ERAs) and hepatotoxicity?

A1: Hepatotoxicity is a recognized class effect of endothelin receptor antagonists. However, the risk and severity of liver injury vary among different drugs within this class. Some ERAs have been associated with elevations in serum aminotransferases, and in some cases, severe liver injury.[1][2][3]

Q2: Which ERAs are most commonly associated with liver injury?

A2: Bosentan and sitaxentan (withdrawn from the market) are the ERAs most frequently linked to hepatotoxicity.[2][3][4] Bosentan has been shown to cause elevations in liver enzymes in a dose-dependent manner.[2] Sitaxentan was withdrawn globally due to reports of fatal liver injury.[3]

Q3: Are there ERAs with a lower risk of hepatotoxicity?

A3: Yes, ambrisentan and zibotentan appear to have a lower risk of causing liver injury compared to bosentan and sitaxentan.[5] Clinical trial data for ambrisentan showed a low rate of serum aminotransferase elevations, similar to placebo.[6] Zibotentan has also shown a favorable liver safety profile in clinical trials.[7] Macitentan is considered to have a lower risk than bosentan, but there have been some post-marketing reports of liver injury.[1][4]

Q4: What is the proposed mechanism of ERA-induced hepatotoxicity?

A4: The primary proposed mechanism for ERA-induced liver injury, particularly for bosentan, is the inhibition of the bile salt export pump (BSEP).[3] BSEP is a transporter protein on the canalicular membrane of hepatocytes responsible for eliminating bile acids from the liver. Inhibition of BSEP leads to the accumulation of cytotoxic bile acids within hepatocytes, which can cause cholestasis and subsequent hepatocellular injury.[8][9]

Q5: What are the typical clinical patterns of liver injury observed with ERAs?

A5: For bosentan, the pattern of liver injury is typically hepatocellular or mixed (both hepatocellular and cholestatic).[1][2] The onset of liver injury is usually within the first 1 to 6 months of initiating therapy.[1][2] Symptoms can range from asymptomatic elevations in liver enzymes to more severe presentations with jaundice.[2]

Data Presentation

Table 1: Incidence of Aminotransferase Elevations (>3x Upper Limit of Normal) in Clinical Trials of Various Endothelin Receptor Antagonists

Endothelin Receptor AntagonistIncidence of Elevated Aminotransferases (>3x ULN)Placebo IncidenceNotes
Bosentan 3% to 18%2% to 3%Incidence is dose-dependent.[2]
Ambrisentan 0% to 3%~2.3%Rates are similar to placebo.[6]
Macitentan ~3.4%~4.5%Some studies show rates similar to or lower than placebo.[1][8]
Sitaxentan 0% to 10% (dose-dependent)~3%Withdrawn from the market due to severe hepatotoxicity.[2]
Zibotentan ~2.3% (monotherapy)~3.4% (monotherapy)No evidence of drug-related liver biochemistry changes in oncology trials.[7]

Troubleshooting Guides

Q1: We are observing high variability in our in vitro hepatotoxicity assays with an ERA. What are the potential causes and solutions?

A1: High variability in in vitro hepatotoxicity data can be a significant challenge. Here are some common causes and troubleshooting steps:

  • Cell Model Selection and Culture Conditions:

    • Issue: Different cell lines (e.g., HepG2, HepaRG) and primary human hepatocytes (PHHs) have varying metabolic capacities and sensitivities.[10] PHHs, while considered the gold standard, can exhibit high inter-donor variability.[11]

    • Solution: If using PHHs, consider using pooled donor lots to minimize individual genetic differences. For cell lines, ensure consistent cell passage numbers, as this can introduce variability.[11] Standardize all culture conditions, including media composition, serum concentration, and incubation times.

  • Compound Solubility and Stability:

    • Issue: Poor solubility of the ERA in culture media can lead to inconsistent concentrations and variable effects. The compound may also be unstable under experimental conditions.

    • Solution: Verify the solubility of your ERA in the chosen vehicle and culture medium. Use a consistent, low concentration of a suitable solvent (e.g., DMSO). Assess the stability of the compound over the time course of your experiment.

  • Assay-Specific Issues:

    • Issue: The choice of endpoint (e.g., ATP content, LDH release, specific biomarker) can influence variability. Some assays are more prone to interference from the test compound.

    • Solution: Use multiple, mechanistically distinct assays to assess hepatotoxicity. Include appropriate positive and negative controls for each assay. If compound interference is suspected (e.g., autofluorescence), run compound-only controls.

Q2: Our ERA shows cytotoxicity in HepG2 cells at high concentrations, but we don't see a clear cholestatic signature. How should we interpret this?

A2: This is a common scenario, and here's how to approach it:

  • Metabolic Competence of HepG2 Cells:

    • Issue: HepG2 cells have lower expression and activity of some key drug-metabolizing enzymes and transporters, including BSEP, compared to primary hepatocytes or HepaRG cells.[10] Therefore, they may not fully recapitulate cholestatic injury mechanisms.

    • Solution: To specifically investigate cholestatic potential, it is highly recommended to use a more metabolically competent cell model like differentiated HepaRG cells or sandwich-cultured primary human hepatocytes (SCHHs), which are known to form functional bile canaliculi.[4][12]

  • Distinguishing General Cytotoxicity from Specific Mechanisms:

    • Issue: At high concentrations, many compounds can cause general cytotoxicity through mechanisms unrelated to specific transporter inhibition.

    • Solution: Perform a BSEP inhibition assay to directly assess the interaction of your ERA with this transporter. Additionally, consider assays for mitochondrial dysfunction and reactive oxygen species (ROS) production, as these are common pathways in drug-induced liver injury.[8]

Q3: We are planning an in vivo study to assess the hepatotoxic potential of a novel ERA. What are the key considerations for the experimental design?

A3: Designing a robust in vivo study is critical for accurately assessing hepatotoxicity. Here are key considerations:

  • Animal Model Selection:

    • Issue: There can be significant species differences in drug metabolism and susceptibility to liver injury.

    • Solution: Whenever possible, choose a species that metabolizes the ERA in a way that is relevant to humans. Rodent models are commonly used, but it's important to characterize the metabolic profile of your compound in the selected species.

  • Dose Selection and Duration:

    • Issue: Inappropriate dose levels may either miss a potential toxicity or lead to exaggerated, non-translatable findings.

    • Solution: Base your dose selection on pharmacokinetic and pharmacodynamic data. Include a range of doses, from the therapeutically relevant exposure to higher multiples, to identify a dose-response relationship. The duration of the study should be sufficient to capture the expected onset of liver injury (e.g., at least 4 weeks for ERAs).

  • Endpoint Monitoring:

    • Issue: Relying solely on serum liver enzymes may not provide a complete picture of the liver injury.

    • Solution: In addition to regular monitoring of ALT, AST, alkaline phosphatase (ALP), and bilirubin, include histopathological evaluation of liver tissue at the end of the study. Consider incorporating more sensitive biomarkers of liver injury if available.

Experimental Protocols

1. Bile Salt Export Pump (BSEP) Inhibition Assay using Membrane Vesicles

  • Objective: To determine the potential of an ERA to directly inhibit the BSEP transporter.

  • Materials:

    • Commercially available membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP.

    • Control membrane vesicles (not expressing BSEP).

    • Radiolabeled BSEP substrate (e.g., [3H]-taurocholic acid).

    • Test ERA and positive control inhibitor (e.g., bosentan, cyclosporine A).

    • Assay buffer (e.g., Tris-HCl, KCl, MgCl2).

    • ATP and AMP solutions.

    • Scintillation fluid and vials.

  • Methodology:

    • Prepare serial dilutions of the test ERA and positive control.

    • In a 96-well plate, pre-incubate the BSEP or control membrane vesicles with the test compound or vehicle at 37°C for 5-10 minutes.

    • Initiate the transport reaction by adding the radiolabeled substrate and ATP (to measure active transport) or AMP (as a negative control).

    • Incubate at 37°C for a predetermined time within the linear range of uptake.

    • Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

    • Wash the filters with ice-cold buffer to remove unbound substrate.

    • Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.

    • Determine the IC50 value of the test ERA by plotting the percent inhibition of BSEP activity against the compound concentration.

2. In Vitro Hepatotoxicity Assessment in Sandwich-Cultured Human Hepatocytes (SCHHs)

  • Objective: To evaluate the potential of an ERA to cause cytotoxicity and cholestasis in a metabolically competent in vitro system.

  • Materials:

    • Cryopreserved primary human hepatocytes.

    • Collagen-coated culture plates.

    • Hepatocyte culture and plating media.

    • Matrigel or another extracellular matrix overlay.

    • Test ERA and positive controls (e.g., chlorpromazine for cholestasis, acetaminophen for cytotoxicity).

    • Reagents for cytotoxicity assays (e.g., LDH, ATP).

    • Fluorescent substrates for assessing transporter function (e.g., cholyl-lysyl-fluorescein for BSEP).

  • Methodology:

    • Thaw and plate primary human hepatocytes on collagen-coated plates.

    • After cell attachment (typically 4-6 hours), overlay the cells with a layer of Matrigel to promote the formation of a sandwich culture, which helps maintain hepatocyte polarity and function.

    • Allow the cells to acclimate and form bile canaliculi for 24-48 hours.

    • Treat the SCHHs with a range of concentrations of the test ERA or control compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • At the end of the treatment period, collect the culture medium for LDH analysis (to assess membrane integrity).

    • Lyse the cells to measure intracellular ATP levels (as an indicator of cell viability).

    • To assess cholestasis, incubate the treated cells with a fluorescent BSEP substrate and measure its accumulation in the bile canaliculi using fluorescence microscopy or a plate reader. A decrease in fluorescence indicates BSEP inhibition.

    • Analyze the data to determine the concentration-response relationships for cytotoxicity and cholestasis.

Mandatory Visualizations

ERA_Hepatotoxicity_Pathway cluster_hepatocyte Hepatocyte ERA Endothelin Receptor Antagonist (ERA) BSEP Bile Salt Export Pump (BSEP) ERA->BSEP Inhibition BileCanaliculus Bile Flow (Impaired) BileAcids Bile Acids BileAcids->BSEP Transport Accumulation Intracellular Bile Acid Accumulation Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria CellInjury Hepatocellular Injury / Apoptosis Accumulation->CellInjury ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->CellInjury BileAcids_ext Bile Acids (from Sinusoid) BileAcids_ext->BileAcids

Caption: Proposed mechanism of ERA-induced cholestatic liver injury.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation BSEP_Assay BSEP Inhibition Assay (IC50 determination) Decision1 High Risk (Potent BSEP Inhibitor) BSEP_Assay->Decision1 Hepatocyte_Assay Hepatocyte Viability & Function Assays (e.g., HepG2, HepaRG, PHH) Decision2 Hepatotoxicity Signal? Hepatocyte_Assay->Decision2 Mechanistic_Assays Mechanistic Assays (Mitochondrial Toxicity, ROS) Mechanistic_Assays->Decision2 Animal_Studies Rodent Toxicity Studies (Dose-ranging, Chronic) Monitoring Serum Biomarkers (ALT, AST, Bilirubin) Animal_Studies->Monitoring Histopathology Liver Histopathology Animal_Studies->Histopathology Go Proceed with Caution Monitoring->Go No Significant Findings NoGo High Hepatotoxicity Risk (Re-evaluate/Stop) Monitoring->NoGo Significant Findings Histopathology->Go No Significant Findings Histopathology->NoGo Significant Findings Decision1->Hepatocyte_Assay Yes Decision1->Go No Decision2->Animal_Studies Yes Decision2->Go No

Caption: Experimental workflow for assessing ERA hepatotoxicity.

References

Adjusting for Darusentan's effects on hepatobiliary transporters in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with darusentan and its effects on hepatobiliary transporters.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction of this compound with major hepatobiliary transporters?

A1: this compound, a selective endothelin ETA receptor antagonist, has been evaluated for its interaction with several key hepatobiliary transporters. Unlike some other endothelin receptor antagonists, this compound does not significantly inhibit the transport activity of the organic anion transporting polypeptide (OATP), Na+-taurocholate cotransporting polypeptide (NTCP), or the bile salt export pump (BSEP).[1][2] However, studies have shown that this compound is a substrate for both BSEP and P-glycoprotein (P-gp) for efflux from hepatocytes.[1][2] Its influx into hepatocytes is minimally affected by OATP inhibitors.[1][2]

Q2: Why is there a concern about hepatotoxicity with endothelin receptor antagonists (ERAs) like this compound?

A2: The concern stems from the observation that some ERAs, such as bosentan and sitaxsentan, have been associated with hepatotoxicity.[3] A potential mechanism for this is the inhibition of hepatic transporters like BSEP, which can lead to the accumulation of cytotoxic bile acids in hepatocytes, a condition known as cholestasis.[4] While this compound has not been shown to be a potent inhibitor of BSEP, its status as a substrate and the class-wide concern necessitate careful evaluation of its effects on hepatobiliary function.[1][2]

Q3: What is the primary in vitro model for studying the hepatobiliary transport of this compound?

A3: Sandwich-cultured human hepatocytes (SCHH) are a widely used and physiologically relevant in vitro model for these studies.[5][6][7] This model allows for the maintenance of hepatocyte polarity and the formation of functional bile canalicular networks, which is crucial for studying both the uptake and efflux of compounds across the sinusoidal and canalicular membranes of hepatocytes.[5][7]

Troubleshooting Guides

Issue 1: Unexpectedly high intracellular accumulation of this compound in sandwich-cultured hepatocytes.
  • Possible Cause 1: Sub-optimal efflux activity.

    • Troubleshooting Step: Ensure the sandwich-cultured hepatocytes have formed functional bile canaliculi. This can be assessed by monitoring the biliary excretion of a known BSEP substrate, such as taurocholate. A low biliary excretion index (BEI) for the control substrate may indicate poor canalicular network formation. The culture period can also affect transporter function, with some studies showing decreased uptake activity over time in culture.[8]

  • Possible Cause 2: Inhibition of efflux transporters by a component in the experimental medium.

    • Troubleshooting Step: Review all components of the incubation buffer and cell culture medium for known inhibitors of BSEP or P-gp. If possible, test the effect of the vehicle or other additives on the transport of a known BSEP/P-gp substrate.

  • Possible Cause 3: this compound metabolism is slower than anticipated.

    • Troubleshooting Step: While the primary focus is on transport, significant metabolism can affect intracellular concentrations. If possible, analyze cell lysates and media for major metabolites of this compound to assess its metabolic stability in your system.

Issue 2: Inconsistent results when assessing this compound as a BSEP substrate.
  • Possible Cause 1: Variability in transporter expression between hepatocyte donors.

    • Troubleshooting Step: Use hepatocytes from multiple donors to account for inter-individual variability in transporter expression and function. When comparing results, ensure that the same donor is used for control and this compound-treated groups within an experiment.

  • Possible Cause 2: Interference from other transporters.

    • Troubleshooting Step: Since this compound is also a P-gp substrate, its efflux is not solely dependent on BSEP. To specifically assess the contribution of BSEP, consider using a specific P-gp inhibitor, such as verapamil or valspodar, in a subset of your experiments to isolate the BSEP-mediated efflux.[9]

  • Possible Cause 3: Saturation of the transporter.

    • Troubleshooting Step: If the concentration of this compound used is too high, it may saturate the BSEP transporter, leading to non-linear transport kinetics and inconsistent results. Perform concentration-dependent uptake and efflux studies to determine the optimal concentration range for your experiments.

Quantitative Data Summary

Table 1: Effect of Transporter Inhibitors on this compound Disposition in Sandwich-Cultured Human Hepatocytes [1]

InhibitorTarget Transporter(s)Effect on this compound Uptake (% of Control)Effect on this compound Biliary Excretion Index (BEI)Effect on this compound Biliary Clearance (Clb)
RitonavirOATP, BSEPNo significant changeIncreased nearly 4-foldIncreased nearly 2.5-fold
BromosulfaleinOATPNo significant changeIncreasedNo significant change
ErythromycinP-glycoproteinNo significant changeDecreasedDecreased
ProbenecidMRP2No significant changeIncreasedIncreased

Table 2: this compound as a Substrate and Inhibitor of Hepatobiliary Transporters [1][2]

TransporterThis compound as a Substrate?This compound as an Inhibitor?
OATP Minimally affected by inhibitorsNo
NTCP NoNo
BSEP YesNo
P-gp YesNot reported in these studies
MRP2 NoNo

Experimental Protocols

Protocol 1: Assessment of this compound as a BSEP Substrate in Sandwich-Cultured Human Hepatocytes

This protocol is adapted from methodologies described for studying endothelin receptor antagonists.[1][2]

  • Cell Culture:

    • Plate cryopreserved human hepatocytes on collagen-coated plates.

    • After cell attachment, overlay with a second layer of collagen to form the sandwich culture.

    • Culture for at least 24-48 hours to allow for the formation of bile canalicular networks.

  • Experimental Setup:

    • Prepare incubation buffers: Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+. The buffer without Ca2+/Mg2+ is used to disrupt tight junctions and release the contents of the bile canaliculi for measurement.

    • Prepare dosing solutions: Dissolve this compound (e.g., at 2 µM) in HBSS. Prepare a control solution with the vehicle (e.g., DMSO, typically at ≤ 0.5%).

    • Prepare inhibitor solutions: To confirm the role of specific transporters, prepare a dosing solution of this compound with a known inhibitor of BSEP (e.g., ritonavir at 20 µM) and P-gp (e.g., erythromycin at 100 µM).

  • Incubation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS for 10-15 minutes at 37°C.

    • Remove the pre-incubation buffer and add the this compound dosing solutions (with and without inhibitors).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection and Analysis:

    • Total Cell-Associated this compound (Cells + Bile Canaliculi):

      • At the end of the incubation, aspirate the dosing solution and wash the cells rapidly with ice-cold HBSS.

      • Lyse the cells with a suitable solvent (e.g., methanol or 0.1% Triton X-100).

      • Collect the lysate for analysis.

    • Intracellular this compound (Cells only):

      • Incubate a parallel set of plates with the Ca2+/Mg2+-free HBSS for a short period (e.g., 10 minutes) after the main incubation to release the biliary content.

      • Wash and lyse the cells as described above.

    • Quantification: Analyze the concentration of this compound in the lysates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the Biliary Excretion Index (BEI) using the following formula: BEI (%) = [(Total Cell-Associated this compound - Intracellular this compound) / Total Cell-Associated this compound] * 100

    • A significant reduction in the BEI in the presence of a BSEP inhibitor confirms that this compound is a substrate of BSEP.

Visualizations

Darusentan_Hepatobiliary_Transport This compound Transport in Hepatocytes cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Darusentan_blood This compound OATP OATP Darusentan_blood->OATP Darusentan_cell This compound BSEP BSEP Darusentan_cell->BSEP Pgp P-gp Darusentan_cell->Pgp Bile_Acids Bile Acids Bile_Acids->BSEP Darusentan_bile This compound Bile_Acids_bile Bile Acids OATP->Darusentan_cell BSEP->Darusentan_bile BSEP->Bile_Acids_bile Pgp->Darusentan_bile

Caption: Diagram of this compound transport across a hepatocyte.

Experimental_Workflow_BSEP_Substrate cluster_analysis Sample Collection & Analysis start Start: Sandwich-Cultured Human Hepatocytes pre_incubation Pre-incubation with HBSS start->pre_incubation incubation Incubate with this compound (± BSEP/P-gp Inhibitors) pre_incubation->incubation wash Wash with Ice-Cold HBSS incubation->wash total_assoc Lyse for Total Cell-Associated Drug wash->total_assoc intracellular Incubate with Ca2+/Mg2+-free HBSS then Lyse for Intracellular Drug wash->intracellular quantification Quantify this compound (LC-MS/MS) total_assoc->quantification intracellular->quantification calculation Calculate Biliary Excretion Index (BEI) quantification->calculation end End: Determine BSEP Substrate Potential calculation->end

Caption: Experimental workflow for BSEP substrate assessment.

References

Validation & Comparative

Head-to-head comparison of Darusentan and guanfacine in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical profiles of darusentan, a selective endothelin ETA receptor antagonist, and guanfacine, a selective alpha-2A adrenergic receptor agonist. Both compounds have been investigated for their antihypertensive effects, targeting distinct physiological pathways. This document summarizes key preclinical findings to aid in the evaluation of their pharmacological characteristics.

Executive Summary

This compound and guanfacine both demonstrate antihypertensive effects in preclinical models, primarily studied in hypertensive rat strains. This compound acts as a vasodilator by blocking the potent vasoconstrictor effects of endothelin-1 (ET-1) at the ETA receptor. Guanfacine, conversely, reduces sympathetic outflow from the central nervous system by stimulating alpha-2A adrenergic receptors. Preclinical data suggests both are effective in reducing blood pressure, though their mechanisms, and likely their full pharmacological profiles, differ significantly. A direct head-to-head preclinical study has not been identified in the public domain, necessitating a comparative analysis based on individual studies.

Pharmacodynamic Profile

Mechanism of Action

This compound is a selective antagonist of the endothelin A (ETA) receptor.[1] ET-1, a potent vasoconstrictor, signals through Gq-protein coupled ETA receptors on vascular smooth muscle cells, leading to vasoconstriction.[2] this compound competitively blocks this interaction.

Guanfacine is a selective agonist of the alpha-2A adrenergic receptor.[3] In the context of hypertension, it acts on central alpha-2A adrenergic receptors to reduce sympathetic nerve impulses from the vasomotor center to the heart and blood vessels, resulting in decreased peripheral vascular resistance and a lower heart rate.[4]

Receptor Binding Affinity
CompoundTarget ReceptorSpeciesBinding Affinity (Ki)Selectivity
This compound Human ETAHuman1.4 nmol/L[5]~131-fold vs. ETB[5]
Human ETBHuman184 nmol/L[5]
Guanfacine Alpha-2A AdrenergicRatHigh selectivity for alpha-2A[1]Higher for α2A vs α2B/α2C[3]
Efficacy in Preclinical Hypertension Models
CompoundAnimal ModelDose & RouteBlood Pressure Reduction
This compound Salt-sensitive hypertensive ratsOralEffective in reducing blood pressure[5]
Guanfacine Spontaneously Hypertensive Rat (SHR)0.3-5 mg/kg, OralDose-dependent reduction in blood pressure[2]
Spontaneously Hypertensive Rat (SHR)10 mg/kg/day, s.c. infusionSignificant and consistent reduction in mean arterial pressure[6]

Pharmacokinetic Profile

Preclinical pharmacokinetic data in rats is limited for a direct comparison. The following table is based on available information, primarily from human studies for this compound and a mix of animal and human data for guanfacine.

ParameterThis compound (Human data)Guanfacine (Rat/Human data)
Bioavailability (F%) -~80% (Human, immediate release)[7]
Half-life (t1/2) ~26 hours (Atrasentan, similar class)[8]~17 hours (Human)[9]
Time to Max. Conc. (Tmax) 0.3 - 1.7 hours (Atrasentan)[8]~5 hours (Human, extended release)[10]
Protein Binding -~71.6% (Human)[11]

Signaling Pathways

This compound Signaling Pathway

This compound blocks the ETA receptor, preventing Endothelin-1 (ET-1) from initiating a signaling cascade that leads to vasoconstriction. This pathway involves the activation of a Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately causes smooth muscle contraction.

Darusentan_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq Gq Protein ETAR->Gq This compound This compound This compound->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca2+ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction Guanfacine_Pathway Guanfacine Guanfacine A2AR Alpha-2A Adrenergic Receptor (Central) Guanfacine->A2AR Stimulates Gi Gi Protein A2AR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Sympathetic ↓ Sympathetic Outflow cAMP->Sympathetic Vasodilation Vasodilation Sympathetic->Vasodilation BP ↓ Blood Pressure Vasodilation->BP Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics ReceptorBinding Receptor Binding Assay (Determine Ki) FunctionalAssay Functional Assay (e.g., Calcium Flux) ReceptorBinding->FunctionalAssay AnimalModel Select Animal Model (e.g., Spontaneously Hypertensive Rat) FunctionalAssay->AnimalModel Telemetry Implant Radiotelemetry Device AnimalModel->Telemetry Baseline Record Baseline Blood Pressure Telemetry->Baseline Dosing Administer Compound (e.g., Oral Gavage) Baseline->Dosing Monitoring Monitor Blood Pressure Post-Dosing Dosing->Monitoring PK_Dosing Dose Animals (IV and Oral) Monitoring->PK_Dosing PK_Sampling Collect Blood Samples at Time Points PK_Dosing->PK_Sampling LCMS Analyze Plasma Concentrations (LC-MS/MS) PK_Sampling->LCMS PK_Analysis Calculate PK Parameters (AUC, t1/2, F%) LCMS->PK_Analysis

References

A Comparative Analysis of Off-Target Screening Profiles: Darusentan Versus Other Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target activity of a drug candidate is paramount for predicting potential adverse effects and ensuring clinical success. This guide provides a comparative overview of the available off-target screening results for Darusentan, an investigational endothelin receptor antagonist (ERA), alongside other approved ERAs: Bosentan, Ambrisentan, and Macitentan.

While comprehensive head-to-head off-target screening data across a broad panel of receptors, ion channels, and enzymes is not publicly available for all compounds, this guide synthesizes the existing preclinical and clinical data to offer insights into their selectivity profiles. The focus is on on-target selectivity (ETA vs. ETB receptors) and known interactions with other cellular targets, particularly hepatobiliary transporters, which have been linked to clinical adverse events.

On-Target Selectivity: ETa vs. ETb Receptor Antagonism

Endothelin receptor antagonists are classified based on their selectivity for the two endothelin receptor subtypes, ETA and ETB. While ETA receptor antagonism is the primary mechanism for the desired therapeutic effects in conditions like hypertension, interactions with the ETB receptor can contribute to both therapeutic and adverse effects.

This compound is characterized as a selective ETA receptor antagonist.[1][2][3] This selectivity is a key feature, as it is designed to maximize the therapeutic benefits of ETA blockade while potentially minimizing side effects associated with ETB antagonism.

Table 1: On-Target Selectivity of Endothelin Receptor Antagonists

DrugTarget SelectivityApproximate ETA/ETB Selectivity RatioReference
This compound Selective ETA Antagonist~131:1[1]
Bosentan Dual ETA/ETB Antagonist-[4]
Ambrisentan Selective ETA AntagonistHigh[5]
Macitentan Dual ETA/ETB Antagonist-[5]

Note: The selectivity ratio for this compound is based on Ki values of 1.4 nmol/L for ETA and 184 nmol/L for ETB receptors.[1]

Off-Target Interactions with Hepatobiliary Transporters

A significant area of investigation for off-target effects of ERAs has been their interaction with hepatobiliary transporters. Inhibition of these transporters can disrupt bile acid homeostasis and is a potential mechanism for drug-induced liver injury, an adverse event observed with some ERAs.[6][7]

Studies using sandwich-cultured human hepatocytes have evaluated the inhibitory potential of various ERAs on key hepatic transporters.[7][8]

Table 2: Comparative Inhibition of Key Hepatobiliary Transporters by Endothelin Receptor Antagonists (IC50 values in µM)

TransporterThis compoundBosentanAmbrisentanMacitentanSitaxsentan
OATP1B1 >1005.047.02.0-
OATP1B3 >1005.244.62.1-
NTCP >10035.6>1009.8-
BSEP >10042.1>10011.9-
P-glycoprotein (Pgp) >100>100>100--
BCRP >100>100>100--
MRP2 >100----

Data for this compound, Bosentan, Ambrisentan, and Sitaxsentan are from a comparative study in sandwich-cultured human hepatocytes.[8] Data for Macitentan is from a separate, similar study.[7] A dash (-) indicates that data was not reported in the cited study.

These in vitro findings suggest that this compound and Ambrisentan have a lower potential for inhibiting key hepatobiliary transporters compared to Bosentan and Macitentan.[7][8] This is consistent with the lower incidence of liver transaminitis reported for Ambrisentan in clinical trials.[5]

Clinical Adverse Events Potentially Linked to Off-Target Effects

The clinical safety profiles of ERAs provide further clues about their potential off-target activities. While some adverse events are considered class effects related to the mechanism of action (e.g., edema), others may be linked to interactions with unintended targets.

Table 3: Summary of Common Adverse Events Associated with Endothelin Receptor Antagonists

Adverse EventThis compoundBosentanAmbrisentanMacitentan
Peripheral Edema Yes (dose-dependent)[3][9]Yes[5][10]Yes[5][10]Yes[5]
Headache Yes[3][9]YesYesYes
Anemia/Decreased Hemoglobin Yes[3]Yes[5][10]Yes[5]Yes[5][10]
Abnormal Liver Function/Hepatotoxicity Does not appear to cause hepatotoxicity[3]Yes (increased risk of transaminitis)[5][10]Does not appear to confer the same risk of hepatotoxicity as bosentan[5]Does not appear to confer the same risk of hepatotoxicity as bosentan[5]
Nasal Symptoms Yes[3]YesYesYes

The higher incidence of hepatotoxicity with Bosentan aligns with its in vitro inhibition of bile salt export pump (BSEP).[7] The consistent observation of edema and anemia across the class suggests these may be mechanistically related to endothelin receptor antagonism, though off-target contributions cannot be entirely ruled out without more extensive screening data.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the off-target profiles of drug candidates.

Radioligand Binding Assay for Off-Target Screening (Competitive Inhibition)

This assay is a standard method to determine the affinity of a test compound for a large panel of receptors, ion channels, and transporters.

  • Preparation of Target Membranes: Cell lines recombinantly expressing the target of interest are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps. The final membrane preparation is stored at -80°C.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the target at a fixed concentration (usually at or below its Kd), and the test compound at various concentrations.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The results are typically expressed as a percentage of inhibition at a given concentration or as Ki values.

Functional Assays for Off-Target Screening

Functional assays measure the effect of a compound on the activity of a target, such as an enzyme or a receptor-mediated signaling pathway.

Example: Enzyme Inhibition Assay

  • Reagents: Purified enzyme, substrate for the enzyme, and the test compound.

  • Assay Setup: The assay is performed in a microplate format. The enzyme and the test compound at various concentrations are pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

  • Detection: The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value for the test compound is determined.

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

The primary signaling pathway for this compound and other ERAs involves the blockade of endothelin-1 (ET-1) binding to its receptors on vascular smooth muscle cells.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds PLC Phospholipase C ETA->PLC Activates ETB->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction This compound This compound This compound->ETA Inhibits

Caption: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Off-Target Screening

The process of identifying potential off-target interactions involves a tiered screening approach.

Off_Target_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Screen High-Throughput Screening (e.g., Radioligand Binding Assay Panel) Hit_Identification Identification of Potential Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (IC50/Ki Determination) Hit_Identification->Dose_Response Functional_Assay Functional Assays (e.g., Enzyme Inhibition, Ca²⁺ Flux) Dose_Response->Functional_Assay SAR Structure-Activity Relationship (SAR) to Reduce Off-Target Activity Functional_Assay->SAR In_Vivo In Vivo Follow-up (e.g., Animal Models) SAR->In_Vivo

Caption: A typical experimental workflow for identifying and characterizing off-target drug activities.

References

In vivo comparison of Darusentan and macitentan on blood pressure reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endothelin receptor antagonists (ERAs), darusentan and macitentan have emerged as significant therapeutic agents for managing hypertension. While both drugs target the endothelin system, a critical regulator of vascular tone, they exhibit distinct pharmacological profiles and have been primarily investigated in different hypertensive conditions. This guide provides an objective in vivo comparison of this compound and macitentan, focusing on their blood pressure-lowering efficacy, supported by experimental data and detailed methodologies for the discerning researcher.

Mechanism of Action: A Tale of Two Receptor Affinities

Both this compound and macitentan exert their effects by blocking endothelin (ET) receptors, thereby inhibiting the potent vasoconstrictor actions of endothelin-1 (ET-1). However, their receptor selectivity differs significantly.

This compound is a selective antagonist of the endothelin-A (ETA) receptor.[1][2][3] The ETA receptor is predominantly located on vascular smooth muscle cells and its activation by ET-1 leads to vasoconstriction and a subsequent increase in blood pressure.[2] By selectively blocking this receptor, this compound promotes vasodilation and reduces blood pressure.[2][3][4]

Macitentan , on the other hand, is a dual endothelin receptor antagonist, targeting both ETA and endothelin-B (ETB) receptors.[5][6] While ETA receptor blockade contributes to vasodilation, the role of ETB receptor modulation is more complex. ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin, while ETB receptors on smooth muscle cells can contribute to vasoconstriction. Macitentan's dual antagonism is thought to provide a more comprehensive blockade of the endothelin system.[6][7]

cluster_this compound This compound (Selective ETA Antagonist) cluster_Macitentan Macitentan (Dual ETA/ETB Antagonist) ET1_D Endothelin-1 (ET-1) ETAR_D ETA Receptor ET1_D->ETAR_D Binds to Vasoconstriction_D Vasoconstriction ETAR_D->Vasoconstriction_D Activates BP_Increase_D Increased Blood Pressure Vasoconstriction_D->BP_Increase_D This compound This compound This compound->ETAR_D Blocks ET1_M Endothelin-1 (ET-1) ETAR_M ETA Receptor ET1_M->ETAR_M Binds to ETBR_M ETB Receptor ET1_M->ETBR_M Binds to Vasoconstriction_M Vasoconstriction ETAR_M->Vasoconstriction_M Activates ETBR_M->Vasoconstriction_M Can Activate (on smooth muscle) BP_Increase_M Increased Blood Pressure Vasoconstriction_M->BP_Increase_M Macitentan Macitentan Macitentan->ETAR_M Blocks Macitentan->ETBR_M Blocks

Fig. 1: Signaling pathways of this compound and Macitentan.

Comparative Efficacy in Blood Pressure Reduction

Direct head-to-head in vivo studies comparing this compound and macitentan for systemic blood pressure reduction are limited. This compound has been extensively studied in patients with essential and resistant hypertension, while macitentan's primary indication and research focus has been on pulmonary arterial hypertension (PAH).[5][8][9] However, a comparative analysis of data from separate clinical trials provides valuable insights into their respective potencies.

DrugIndication StudiedDosageChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Citation
This compound Resistant Hypertension100 mg/day-11.3-8.3[4]
Resistant Hypertension300 mg/day-11.5-6.3[9][10]
Macitentan Essential Hypertension10 mg/dayNot specifiedReduction observed[11]
Pulmonary Arterial Hypertension10 mg/day--[11]

Note: The data presented is from separate studies and not from a direct comparative trial. BP reductions for this compound are placebo-corrected.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies from key in vivo studies for both this compound and macitentan.

This compound in Resistant Hypertension

A representative study for this compound involved a randomized, double-blind, placebo-controlled, dose-ranging trial in patients with resistant hypertension.[9][10]

Experimental Workflow:

cluster_workflow This compound Clinical Trial Workflow Screening Patient Screening (Resistant Hypertension) Washout Placebo Run-in (2 weeks) Screening->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (10 weeks) - this compound (escalating doses) - Placebo Randomization->Treatment Measurement Blood Pressure Monitoring (Trough sitting SBP/DBP, 24-h ambulatory) Treatment->Measurement Followup Placebo Withdrawal (2-week) Measurement->Followup

Fig. 2: this compound experimental workflow.

Key Methodological Points:

  • Patient Population: Patients with resistant hypertension, defined as having a blood pressure remaining above goal despite treatment with at least three antihypertensive drugs, including a diuretic.[12]

  • Study Design: A randomized, double-blind, placebo-controlled, forced dose-titration study.[9]

  • Intervention: Patients were randomized to receive either escalating doses of this compound (10, 50, 100, 150, and 300 mg) or a matching placebo once daily for 10 weeks.[9][10]

  • Primary Endpoints: The primary efficacy endpoints were the changes from baseline in trough sitting systolic and diastolic blood pressure.[9]

  • Blood Pressure Measurement: Blood pressure was measured at trough (24 hours post-dose) at each study visit. 24-hour ambulatory blood pressure monitoring was also performed at baseline and at the end of the treatment period.[13]

Macitentan in Pulmonary Arterial Hypertension

The pivotal trial for macitentan was the SERAPHIN study, a long-term, event-driven, randomized, double-blind, placebo-controlled trial in patients with PAH.[5] While the primary focus was on morbidity and mortality in PAH, hemodynamic parameters, including blood pressure, were also assessed.

Experimental Workflow:

cluster_workflow Macitentan (SERAPHIN) Clinical Trial Workflow Screening Patient Screening (Symptomatic PAH) Randomization Randomization (1:1:1 ratio) Screening->Randomization Treatment Treatment Period - Macitentan 3 mg - Macitentan 10 mg - Placebo Randomization->Treatment Endpoints Primary Endpoint Assessment (Time to first morbidity or mortality event) Treatment->Endpoints Hemodynamics Hemodynamic Assessment (Subset of patients) Treatment->Hemodynamics

Fig. 3: Macitentan experimental workflow.

Key Methodological Points:

  • Patient Population: Patients with symptomatic pulmonary arterial hypertension (WHO functional class II, III, or IV).[8]

  • Study Design: A randomized, double-blind, placebo-controlled, event-driven study.[14]

  • Intervention: Patients were randomized to receive macitentan 3 mg, macitentan 10 mg, or placebo once daily.[14]

  • Primary Endpoint: The primary endpoint was the time from the initiation of treatment to the first occurrence of a composite endpoint of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoid treatment, or worsening of PAH.[14]

  • Hemodynamic Assessment: A subset of patients underwent right heart catheterization at baseline and at month 6 to assess hemodynamic parameters, including mean pulmonary arterial pressure and systemic blood pressure.[14]

Conclusion

Both this compound and macitentan are effective endothelin receptor antagonists that lead to a reduction in blood pressure. This compound, a selective ETA antagonist, has demonstrated significant dose-dependent reductions in both systolic and diastolic blood pressure in patients with resistant systemic hypertension.[9][10] Macitentan, a dual ETA/ETB antagonist, is a cornerstone therapy for pulmonary arterial hypertension and has also been shown to reduce systemic blood pressure.[11]

A direct comparative in vivo study in the same patient population would be necessary to definitively determine the relative efficacy of these two drugs on systemic blood pressure reduction. However, the available data suggest that both are potent agents in their respective, well-studied indications. The choice between a selective ETA and a dual ETA/ETB antagonist may depend on the specific patient profile and the underlying pathophysiology of the hypertensive condition being treated. Further research is warranted to explore the full therapeutic potential of these compounds in various cardiovascular diseases.

References

Evaluating the Long-Term Effects of Darusentan Versus Other Endothelin Receptor Antagonists on Organ Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelin receptor antagonists (ERAs) have emerged as a significant therapeutic class for various cardiovascular diseases, primarily through their mechanism of inducing vasodilation by blocking the effects of endothelin (ET). This guide provides a comparative analysis of the long-term effects of Darusentan, a selective endothelin A (ETA) receptor antagonist, against other prominent ERAs such as Bosentan, Ambrisentan, and Macitentan, with a specific focus on their impact on organ damage.

Mechanism of Action: A Brief Overview

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes: ETA and ETB. ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. ETB receptors, located on endothelial cells, are involved in the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells and can contribute to vasoconstriction.

ERAs are broadly classified into selective ETA receptor antagonists and dual ETA/ETB receptor antagonists. This compound is a selective ETA receptor antagonist, while Bosentan and Macitentan are dual antagonists. Ambrisentan exhibits a higher selectivity for the ETA receptor compared to the ETB receptor. The differential receptor selectivity may contribute to the varying long-term effects on organ systems.

Signaling Pathway of Endothelin Receptor Antagonists

cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ET1_endo Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1_endo->ETB_endo NO_PGI2 Nitric Oxide (NO) & Prostacyclin (PGI2) ETB_endo->NO_PGI2 Stimulates Vasodilation Vasodilation NO_PGI2->Vasodilation Promotes ET1_sm ET-1 ETA_sm ETA Receptor ET1_sm->ETA_sm ETB_sm ETB Receptor ET1_sm->ETB_sm Vasoconstriction_Proliferation Vasoconstriction & Cell Proliferation ETA_sm->Vasoconstriction_Proliferation Leads to ETB_sm->Vasoconstriction_Proliferation Leads to This compound This compound (Selective ETA Antagonist) This compound->ETA_sm Blocks Other_ERAs Other ERAs (Dual or Selective) Other_ERAs->ETA_sm Blocks Other_ERAs->ETB_sm Blocks (if dual) Organ_Damage Organ Damage (e.g., Fibrosis, Hypertrophy) Vasoconstriction_Proliferation->Organ_Damage Contributes to

Caption: Signaling pathway of endothelin and the action of ERAs.

Comparative Analysis of Long-Term Organ Effects

This section summarizes the available data from preclinical and clinical studies on the long-term effects of this compound and other ERAs on the heart, liver, and kidneys.

Cardiac Effects

Endothelin is implicated in cardiac hypertrophy and fibrosis. ERAs are expected to mitigate these effects.

DrugKey Findings on Long-Term Cardiac EffectsSupporting Data
This compound Did not significantly improve left ventricular remodeling or clinical outcomes in patients with chronic heart failure (EARTH trial).[1] A preclinical study in a rat model of heart failure showed a reduction in right atrial and ventricular weights and pulmonary edema.[2]EARTH Trial: No significant difference in the change of left ventricular end-systolic volume compared to placebo.[1] Preclinical Study: this compound (50 mg/kg/d) for 6 weeks reduced or normalized increased myocardial and pulmonary weights in rats with chronic heart failure.[2]
Bosentan Preclinical studies suggest it can attenuate right ventricular hypertrophy and fibrosis.[3][4] In a rat model of myocardial infarction-induced heart failure, bosentan did not improve pulmonary hypertension or lung remodeling.[5]Preclinical (Hypoxia Model): Bosentan attenuated the increase in right ventricular mass and collagen expression.[3] Preclinical (Fibrosis Models): Reduces cardiac fibrosis in various disease models.[4]
Ambrisentan Limited direct data on long-term cardiac remodeling. Clinical trials have focused on efficacy in pulmonary arterial hypertension (PAH), with improvements in exercise capacity.[6]ARIES Studies: Improved 6-minute walk distance in PAH patients.[6]
Macitentan In preclinical models of hypertension, macitentan showed a dose-dependent decrease in mean arterial blood pressure.[7]Preclinical Study: Macitentan demonstrated a greater and more sustained blood pressure-lowering effect compared to bosentan in hypertensive rats.[8]
Hepatic Effects

Liver injury is a known class effect of ERAs, with varying degrees of risk reported for different agents.

DrugKey Findings on Long-Term Hepatic EffectsSupporting Data
This compound Clinical trials in resistant hypertension showed no significant elevations in serum aminotransferases.[9]Phase IIb Trial: No elevations in serum aminotransferase over 2 times the upper limit of normal were observed.[9]
Bosentan Associated with a higher risk of liver enzyme elevations and drug-induced liver injury compared to other ERAs.[10] The mechanism may involve inhibition of the bile salt export pump.[10]Real-world data: Bosentan had the strongest association with liver injury compared to ambrisentan and macitentan.[10]
Ambrisentan Associated with a low risk of aminotransferase abnormalities.[6]ARIES Studies: No patient treated with ambrisentan developed aminotransferase concentrations >3 times the upper limit of normal.[6]
Macitentan Real-world data suggests a favorable long-term hepatic safety profile.[4] However, some reports of serious liver injury exist.[11]OPUS/OrPHeUS Registries: Discontinuation due to hepatic adverse events was low (0.3%).[4] A case report described fulminant hepatitis associated with macitentan.[11]
Renal Effects

The endothelin system plays a role in renal hemodynamics and fibrosis, making it a target for renoprotection.

DrugKey Findings on Long-Term Renal EffectsSupporting Data
This compound Limited specific data on long-term renal outcomes. Clinical trials in resistant hypertension did not report significant adverse renal effects.[12][13]DORADO Trial: The trial protocol for the long-term extension study focused on overall safety.[12][14]
Bosentan A preclinical study in rats with experimental congestive heart failure showed that bosentan improved renal regional blood flow.[15]Preclinical Study: Bosentan increased cortical and medullary blood flow and decreased vascular resistance in the kidneys of rats with decompensated heart failure.[15]
Ambrisentan A case report suggests minimal removal by hemodialysis, implying no specific dose adjustment is needed in patients with end-stage renal disease.[16] Long-term renal function data from large clinical trials are not extensively detailed in the provided results.Case Report: Hemodialysis extraction ratio for ambrisentan was 2%.[16]
Macitentan Clinical trials have not indicated a significant negative impact on renal function.SERAPHIN Trial: The safety profile of macitentan in this long-term study was generally favorable.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of ERA-induced organ damage.

Assessment of Cardiac Fibrosis

Workflow for Picrosirius Red Staining and Quantification

cluster_protocol Cardiac Fibrosis Quantification Protocol Tissue_Prep 1. Tissue Preparation - Fixation in 10% formalin - Paraffin embedding - Sectioning (5-20 µm) Deparaffinization 2. Deparaffinization & Rehydration Tissue_Prep->Deparaffinization Staining 3. Picrosirius Red Staining (Incubate for 25-60 min) Deparaffinization->Staining Dehydration_Clearing 4. Dehydration & Clearing Staining->Dehydration_Clearing Imaging 5. Imaging - Light or Polarized Light Microscopy - Whole Slide Scanning Dehydration_Clearing->Imaging Quantification 6. Quantification - Automated image analysis (e.g., ImageJ) - Stereology Imaging->Quantification

Caption: Workflow for quantifying cardiac fibrosis using Picrosirius Red.

  • Picrosirius Red Staining: This is a widely used method for the visualization of collagen fibers in tissue sections.[17][18] The tissue sections are deparaffinized, rehydrated, and then incubated with a Picrosirius Red solution.[18] The stained sections are then dehydrated and mounted for microscopic examination.

  • Quantification: The amount of fibrosis can be quantified using automated image analysis software (e.g., ImageJ) or stereology.[17][19] Automated methods often involve color thresholding to identify and measure the area of collagen deposition relative to the total tissue area.[17][19]

Assessment of Renal Damage in Animal Models
  • Induction of Renal Damage: Animal models of hypertension, such as spontaneously hypertensive rats (SHR) or Dahl salt-sensitive rats, are commonly used to study hypertensive renal damage.[20]

  • Measurement of Proteinuria: A key indicator of renal damage is proteinuria. This is often quantified by measuring the urine protein-to-creatinine ratio (UPC) from a spot urine sample, which correlates well with 24-hour urine protein excretion.[21][22]

  • Histopathological Analysis: Kidney tissue is fixed, sectioned, and stained (e.g., with Periodic acid-Schiff or Masson's trichrome) to assess for glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

Histopathological Evaluation of Drug-Induced Liver Injury (DILI)

Systematic Approach to DILI Histopathology

cluster_dili_protocol DILI Histopathological Evaluation Biopsy 1. Liver Biopsy Pattern_Recognition 2. Characterize Injury Pattern (e.g., Hepatitis, Cholestasis) Biopsy->Pattern_Recognition Severity_Assessment 3. Assess Severity (Necrosis, Inflammation, Fibrosis) Pattern_Recognition->Severity_Assessment Differential_Diagnosis 4. Correlate with Clinical Data & Establish Differential Diagnosis Severity_Assessment->Differential_Diagnosis Exclusion 5. Exclude Other Causes Differential_Diagnosis->Exclusion

Caption: Systematic evaluation of a liver biopsy for suspected DILI.

  • Biopsy and Staining: A liver biopsy is obtained and routinely processed for histopathological examination using stains such as Hematoxylin and Eosin (H&E), Masson's trichrome for fibrosis, and special stains for iron or copper if indicated.[5][23]

  • Pattern Recognition: The pathologist first characterizes the overall pattern of injury, which can include acute or chronic hepatitis, cholestasis, or a mixed pattern.[24]

  • Systematic Evaluation: A systematic evaluation of the biopsy includes assessing the degree and location of inflammation, necrosis, apoptosis, cholestasis, steatosis, and fibrosis.[24] These findings are then correlated with the patient's clinical history and medication use to arrive at a diagnosis of DILI, which remains a diagnosis of exclusion.[25]

Conclusion

The long-term effects of ERAs on organ damage appear to vary between agents, likely influenced by their receptor selectivity and pharmacokinetic properties. This compound, a selective ETA antagonist, has not demonstrated a clear benefit in improving cardiac remodeling in heart failure, though preclinical data suggests potential for reducing right heart hypertrophy. Its hepatic safety profile in clinical trials for resistant hypertension appears favorable.

In comparison, the dual antagonist Bosentan carries a higher risk of liver injury. Ambrisentan, with its higher ETA selectivity, appears to have a better hepatic safety profile than Bosentan. Macitentan, another dual antagonist, also generally shows a good long-term safety profile, although rare serious hepatic events have been reported.

References

Safety Operating Guide

Navigating the Disposal of Darusentan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like Darusentan is a critical component of laboratory safety and environmental responsibility. As a selective endothelin receptor antagonist, this compound's biologically active nature necessitates a cautious and informed approach to its disposal. While specific disposal protocols for this compound are not publicly available, a comprehensive procedure can be established by adhering to general principles of chemical and pharmaceutical waste management. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound in a laboratory setting.

The primary consideration for the disposal of any chemical is its potential hazard classification. Without explicit data classifying this compound as hazardous or non-hazardous waste, a conservative approach is recommended. Therefore, it should be managed as a chemical waste that may be subject to hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of solid this compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a safe and compliant method for disposing of this compound and associated waste.

Step 1: Waste Segregation

Proper segregation is the foundation of safe laboratory waste management. At the point of generation, separate this compound waste from other waste streams.

  • Solid this compound Waste: This includes expired or unused pure compounds, contaminated weigh boats, and filter papers.

  • Liquid this compound Waste: This encompasses solutions of this compound in various solvents (e.g., DMSO, saline).

  • Contaminated Labware: This category includes empty vials, pipette tips, and other disposable equipment that has come into direct contact with this compound.

Step 2: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Select Compatible Containers: Use containers that are chemically resistant to the waste they will hold. For liquid waste, ensure the container has a secure, leak-proof cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound in DMSO"). Include the accumulation start date and the name of the principal investigator or laboratory.

Step 3: On-site Accumulation

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 4: Disposal of Contaminated Materials

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the defaced, empty container can be disposed of as non-hazardous solid waste, in accordance with institutional policies.

  • Contaminated Labware: Non-sharp items like gloves and bench paper contaminated with trace amounts of this compound should be placed in a designated hazardous waste container. Sharps, such as needles and syringes, must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.

Step 5: Arrange for Professional Disposal

Once the waste container is full or has reached its accumulation time limit (as per institutional and regulatory guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative information relevant to the handling of this compound.

PropertyValueCitation
Molecular FormulaC₂₂H₂₂N₂O₆[3]
Molar Mass410.426 g/mol [3]
Solubility in DMSO≥ 125 mg/mL
Elimination Half-life12.5 hours[3]

Experimental Protocols

While specific disposal experiments for this compound are not available, the recommended procedures are based on established protocols for chemical waste management. The "triple-rinse" procedure for empty containers is a standard practice to ensure the removal of residual hazardous material.

Triple-Rinse Protocol for Empty this compound Vials:

  • Add a small amount of a suitable solvent (one in which this compound is soluble, like DMSO, followed by a more volatile solvent like ethanol or acetone) to the empty vial.

  • Securely cap and agitate the vial to ensure the solvent contacts all interior surfaces.

  • Pour the rinsate into the designated liquid hazardous waste container.

  • Repeat this process two more times.

  • Allow the vial to air dry in a fume hood before disposing of it as non-hazardous waste (after defacing the label).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DarusentanDisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste segregate Segregate Waste (Solid, Liquid, Contaminated Labware) start->segregate containerize Collect in Labeled Hazardous Waste Container segregate->containerize accumulate Store in Satellite Accumulation Area containerize->accumulate full Container Full or Time Limit Reached? accumulate->full full->accumulate No ehs_pickup Arrange for Pickup by EHS/Licensed Contractor full->ehs_pickup Yes final_disposal Final Disposal via Incineration ehs_pickup->final_disposal

A flowchart illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.

By implementing these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darusentan
Reactant of Route 2
Reactant of Route 2
Darusentan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.